molecular formula C7H7N3O2 B1343848 2,4-Dimethoxypyrimidine-5-carbonitrile CAS No. 14445-57-9

2,4-Dimethoxypyrimidine-5-carbonitrile

カタログ番号: B1343848
CAS番号: 14445-57-9
分子量: 165.15 g/mol
InChIキー: AGJATLRDZXCNDV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-Dimethoxypyrimidine-5-carbonitrile (CAS 14445-57-9) is a high-purity biochemical intermediate designed for advanced chemical synthesis and drug discovery research. This compound serves as a versatile precursor and key scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. The pyrimidine core is a fundamental structure in many approved pharmaceuticals, and the carbonitrile functional group is a critical feature in several clinical agents . Research indicates that pyrimidine-5-carbonitrile derivatives are investigated as potent inhibitors of key oncological targets, such as the dual inhibition of EGFR and PI3K enzymes, a promising approach in cancer research . Furthermore, analogous molecular frameworks are utilized in the design and synthesis of potential COX-2 inhibitors with demonstrated anticancer activity and as scaffolds for PIM-1 kinase inhibitors, which play a crucial role in cell proliferation and apoptosis . This makes 2,4-Dimethoxypyrimidine-5-carbonitrile a valuable compound for researchers exploring new antiproliferative agents. Our product is guaranteed to meet strict quality standards for use in research applications. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,4-dimethoxypyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-11-6-5(3-8)4-9-7(10-6)12-2/h4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJATLRDZXCNDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Synthesis of 2,4-Dimethoxypyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 2,4-dimethoxypyrimidine-5-carbonitrile (CAS: 14445-57-9), a critical intermediate in the development of antifolates, kinase inhibitors, and agrochemicals.

The guide prioritizes two distinct pathways:

  • The Nucleophilic Substitution Route (Industrial Standard): Utilizes 5-cyanouracil as the scaffold, offering cost-efficiency for scale-up.

  • The Metallation/Cyanation Route (Medicinal Chemistry Standard): Utilizes 5-bromo-2,4-dimethoxypyrimidine, offering high reliability and functional group tolerance during early-phase discovery.

Executive Summary & Retrosynthetic Analysis

The target molecule, 2,4-dimethoxypyrimidine-5-carbonitrile , is an electron-deficient pyrimidine core functionalized with two methoxy groups and a nitrile moiety at the C5 position. The electron-withdrawing nature of the nitrile group at C5 significantly activates the C2 and C4 positions, making the precursor 2,4-dichloropyrimidine-5-carbonitrile highly reactive toward nucleophiles (alkoxides).

Retrosynthetic Logic
  • Disconnection A (C-O Bond Formation): The most logical disconnection is at the methoxy groups. This leads to 2,4-dichloro-5-cyanopyrimidine , which can be synthesized from 5-cyanouracil .

  • Disconnection B (C-C Bond Formation): Alternatively, the nitrile group can be installed last via transition-metal-catalyzed cyanation (Rosenmund-von Braun or Pd-catalyzed) of 5-bromo-2,4-dimethoxypyrimidine .

Retrosynthesis Target 2,4-Dimethoxypyrimidine-5-carbonitrile (Target) Dichloro 2,4-Dichloro-5-cyanopyrimidine Target->Dichloro S_NAr (NaOMe) Bromo 5-Bromo-2,4-dimethoxypyrimidine Target->Bromo Pd/Cu Cyanation Cyanouracil 5-Cyanouracil Dichloro->Cyanouracil Chlorination (POCl3) Bromouracil 5-Bromouracil Bromo->Bromouracil Methylation Sequence

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.

Pathway A: The Nucleophilic Substitution Route (Industrial Preferred)

This pathway is preferred for large-scale synthesis due to the lower cost of reagents and the avoidance of heavy metal waste (copper/palladium) associated with cyanation.

Step 1: Synthesis of 5-Cyanouracil

Reaction: Chlorosulfonyl isocyanate (CSI) addition to uracil followed by dehydration.

  • Mechanism: Uracil reacts with CSI to form a urethane intermediate, which cyclizes/dehydrates to introduce the nitrile at C5.

  • Alternative: Condensation of urea with ethyl (ethoxymethylene)cyanoacetate.

Step 2: Chlorination to 2,4-Dichloro-5-cyanopyrimidine

Reagents: Phosphorus Oxychloride (


), 

(optional),

(catalyst). Conditions: Reflux (100–110 °C), 3–5 hours.
  • Critical Control Point: The nitrile group is stable under these acidic conditions, but moisture must be rigorously excluded to prevent hydrolysis back to the uracil or incomplete chlorination.

Step 3: Double Nucleophilic Substitution ( )

Reagents: Sodium Methoxide (


), Methanol (

). Conditions:

, 2–4 hours.
  • Mechanism: The highly electron-deficient pyrimidine ring (activated by the 5-CN group) undergoes rapid

    
    . The C4-Cl is displaced first due to para-like conjugation with N1, followed by C2-Cl displacement.[1]
    
Experimental Protocol (Pathway A)
ParameterSpecificationNotes
Precursor 2,4-Dichloro-5-cyanopyrimidineSolid, moisture sensitive.
Solvent Anhydrous Methanol (MeOH)Must be dry to prevent hydrolysis.
Reagent NaOMe (2.2 - 2.5 equivalents)Slight excess ensures complete conversion.
Temp

addition, warm to

Exothermic reaction; control addition rate.
Workup Aqueous quench, Filtration/ExtractionProduct often precipitates upon water addition.

Step-by-Step Methodology:

  • Setup: Charge a dry 3-neck flask with anhydrous methanol under

    
     atmosphere.
    
  • Reagent Prep: Add sodium metal (2.5 eq) cautiously to generate NaOMe in situ, or use commercial 25% NaOMe solution. Cool to

    
    .
    
  • Addition: Dissolve 2,4-dichloro-5-cyanopyrimidine (1.0 eq) in minimal MeOH and add dropwise to the base solution. Caution: Exotherm.

  • Reaction: Stir at

    
     for 30 mins, then allow to warm to room temperature. Monitor by TLC (Hexane/EtOAc) or HPLC.
    
  • Quench: Pour mixture into ice-water (5x volume). The pH should be neutral to slightly basic.

  • Isolation: The product, 2,4-dimethoxypyrimidine-5-carbonitrile , typically precipitates as a white solid. Filter, wash with cold water, and dry in vacuo. Recrystallize from Ethanol/Water if necessary.

PathwayA Uracil 5-Cyanouracil Dichloro 2,4-Dichloro- 5-cyanopyrimidine Uracil->Dichloro POCl3, PhNMe2 Reflux, 4h Product 2,4-Dimethoxy- pyrimidine-5-carbonitrile Dichloro->Product NaOMe (2.5 eq) MeOH, 0°C to RT

Figure 2: Pathway A workflow involving chlorination followed by double methoxylation.

Pathway B: The Metallation/Cyanation Route (Lab Scale)

This route is ideal when 5-bromo-2,4-dimethoxypyrimidine is available or when avoiding the handling of highly reactive dichloropyrimidines is preferred.

Step 1: Bromination & Methoxylation

Starting from 5-bromouracil, one converts to 2,4-dichloro-5-bromopyrimidine (via


) and then to 5-bromo-2,4-dimethoxypyrimidine  (via 

).[2] This intermediate is stable and commercially available.
Step 2: Rosenmund-von Braun Cyanation

Reagents: Copper(I) Cyanide (


).
Solvent:  DMF, NMP, or Pyridine.
Conditions:  High temperature (

), 12–24 hours.
  • Mechanistic Insight: This is a nucleophilic aromatic substitution assisted by copper coordination. The methoxy groups are electron-donating, which deactivates the ring toward

    
    , necessitating harsh conditions or palladium catalysis (e.g., 
    
    
    
    ,
    
    
    ).
Experimental Protocol (Pathway B)
  • Setup: Flame-dry a Schlenk flask and purge with Argon.

  • Charging: Add 5-bromo-2,4-dimethoxypyrimidine (1.0 eq) and CuCN (1.5 eq).

  • Solvent: Add anhydrous DMF (concentration ~0.5 M).

  • Reaction: Heat to reflux (

    
    ) overnight. The suspension will change color (often darkening).
    
  • Workup (Critical): Cool to RT. Pour into a solution of

    
    /HCl or Ethylenediamine/Water to complex the copper salts (oxidative decomposition of copper complexes).
    
  • Extraction: Extract with Ethyl Acetate. Wash organics with brine to remove DMF.

  • Purification: Silica gel chromatography is usually required to remove traces of starting material and de-halogenated byproducts.

PathwayB Bromo 5-Bromo-2,4- dimethoxypyrimidine Complex Cu-Intermediate Bromo->Complex CuCN, DMF 150°C Product 2,4-Dimethoxy- pyrimidine-5-carbonitrile Complex->Product FeCl3 (aq) Workup

Figure 3: Pathway B workflow utilizing copper-mediated cyanation.

Comparison of Methods

FeaturePathway A (Substitution)Pathway B (Cyanation)
Overall Yield High (70–85%)Moderate (50–70%)
Cost Low (Reagents:

, NaOMe)
High (Reagents: CuCN/Pd, Catalysts)
Safety Corrosive (

), Exothermic
Toxic (Cyanides), High Temp
Scalability Excellent (Kg scale)Limited (Waste disposal issues)
Impurity Profile Hydrolysis products (Uracils)Heavy metals, De-halogenated species

References

  • Synthesis of 2,4-Dichloropyrimidines

    • Title: 2,4-Dichloropyrimidine synthesis and properties.[3][4][5][6]

    • Source: ChemicalBook / Vertex AI Grounding.
    • URL:

  • Nucleophilic Substitution on Pyrimidines

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:

  • Cyanation Methodologies

    • Title: Synthesis of 2-Cyanopyrimidines (Analogous chemistry for 5-cyano).
    • Source: Molbank / MDPI.[7]

    • URL:

  • Compound Data (CAS 14445-57-9)

    • Title: 2,4-dimethoxypyrimidine-5-carbonitrile Properties.[8]

    • Source: GuideChem.
    • URL:

Sources

The Strategic Core: A Technical Guide to the Biological Potential of 2,4-Dimethoxypyrimidine-5-carbonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyrimidine ring stands as a cornerstone pharmacophore, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1][2] Within this broad class of compounds, the pyrimidine-5-carbonitrile moiety has emerged as a particularly fruitful scaffold for the development of novel therapeutics, demonstrating a wide array of biological activities.[1][3] This guide focuses on a key derivative, 2,4-Dimethoxypyrimidine-5-carbonitrile, a versatile intermediate whose synthetic utility unlocks access to a new generation of potent and selective modulators of critical biological pathways. While direct biological activity of this specific molecule is not extensively documented, its strategic importance lies in its role as a foundational building block for a diverse range of biologically active compounds. This document will delve into the known biological activities of derivatives originating from this core structure, providing a comprehensive overview for researchers, scientists, and professionals in drug development.

The Pyrimidine-5-Carbonitrile Core: A Privileged Scaffold in Drug Discovery

The pyrimidine-5-carbonitrile framework is a recognized "privileged scaffold" in medicinal chemistry. The electron-withdrawing nature of the nitrile group at the 5-position significantly influences the electronic properties of the pyrimidine ring, modulating its interaction with biological targets. This core has been successfully exploited to develop inhibitors of various enzymes and receptors implicated in a range of pathologies.

Anticancer Activity: A Multi-Targeted Approach

The most extensively explored therapeutic area for pyrimidine-5-carbonitrile derivatives is oncology. These compounds have been shown to inhibit a variety of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[4] A series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, synthesized from a 2,4-disubstituted pyrimidine-5-carbonitrile core, have demonstrated potent and selective inhibitory activity against PI3K isoforms.[4][5][6]

One notable derivative, compound 17p from a recent study, exhibited a half-maximal inhibitory concentration (IC50) of 31.8 ± 4.1 nM against PI3Kα and 15.4 ± 1.9 nM against PI3Kδ.[4][5] This compound demonstrated favorable oral bioavailability and induced dose-dependent cytotoxicity in ovarian cancer cells.[4][5] The morpholino groups at the 2 and 4 positions are crucial for this activity, highlighting the importance of the 2,4-disubstituted pyrimidine-5-carbonitrile scaffold as a template for designing PI3K inhibitors.[4][6]

Table 1: PI3K Inhibitory Activity of a Lead 2,4-Dimorpholinopyrimidine-5-carbonitrile Derivative (Compound 17p)

TargetIC50 (nM)Reference Compound (BKM-120) IC50 (nM)
PI3Kα31.8 ± 4.144.6 ± 3.6
PI3Kδ15.4 ± 1.9Not Reported

Data sourced from a study on orally bioavailable PI3K inhibitors.[4][5]

PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Catalyzes PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor 2,4-Dimorpholino- pyrimidine-5-carbonitrile Derivative Inhibitor->PI3K Inhibition

Figure 1: Simplified PI3K/AKT signaling pathway and the inhibitory action of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with VEGFR-2 playing a central role. Novel pyrimidine-5-carbonitrile derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[7] One such compound, 11e , demonstrated an IC50 value of 0.61 µM against VEGFR-2 and exhibited significant cytotoxic activity against colon (HCT-116) and breast (MCF-7) cancer cell lines.[7] This compound also induced apoptosis and arrested the cell cycle in the S and sub-G1 phases.[7]

COX-2 is an enzyme that is often overexpressed in various cancers and contributes to inflammation and cell proliferation. Certain pyrimidine-5-carbonitrile derivatives have been identified as potent and selective COX-2 inhibitors with promising anticancer activity.[8][9] These compounds often feature a sulfonamide moiety, a common pharmacophore in known COX-2 inhibitors.

Antimicrobial Activity

Beyond their anticancer properties, pyrimidine-5-carbonitrile derivatives have also shown potential as antimicrobial agents.[3] Various substituted pyrimidine-5-carbonitriles have been synthesized and evaluated for their activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][3] Some derivatives have exhibited potent antibacterial activity, particularly against Gram-positive bacteria.[3]

Synthetic Strategies: Accessing Biological Activity

The biological potential of the pyrimidine-5-carbonitrile scaffold is unlocked through versatile synthetic methodologies. 2,4-Dimethoxypyrimidine-5-carbonitrile serves as a key intermediate in these synthetic routes, with the methoxy groups acting as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functional groups at the 2 and 4 positions, enabling the fine-tuning of the molecule's biological activity.

A general and efficient method for the synthesis of pyrimidine-5-carbonitrile derivatives is the one-pot, three-component Biginelli-like reaction.[10] This typically involves the condensation of an aldehyde, a urea or thiourea derivative, and a compound containing an active methylene group, such as malononitrile.[10]

Synthetic_Scheme Start Aldehyde + Malononitrile + Urea/Thiourea Intermediate1 Dihydro- pyrimidine-5-carbonitrile Start->Intermediate1 Biginelli-like Reaction Intermediate2 2,4-Dichloro- pyrimidine-5-carbonitrile (or similar reactive intermediate) Intermediate1->Intermediate2 Chlorination/ Activation Core 2,4-Dimethoxy- pyrimidine-5-carbonitrile Intermediate2->Core Methoxylation Final Biologically Active Derivatives (e.g., PI3K, VEGFR-2 inhibitors) Core->Final Nucleophilic Aromatic Substitution (SNAr) with various amines, thiols, etc.

Figure 2: General synthetic workflow illustrating the central role of 2,4-disubstituted pyrimidine-5-carbonitrile intermediates.

Experimental Protocol: Synthesis of a 2,4-Disubstituted Pyrimidine-5-Carbonitrile Derivative (General Procedure)

The following is a generalized protocol based on common synthetic strategies for this class of compounds.[4][10]

  • Step 1: Synthesis of the Pyrimidine Core.

    • To a solution of an appropriate aldehyde (1 equivalent), malononitrile (1.2 equivalents), and urea or thiourea (1.8 equivalents) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., potassium carbonate) or a solid acid catalyst.[10]

    • Reflux the reaction mixture for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the resulting precipitate by filtration, wash with water, and dry to obtain the crude dihydropyrimidine-5-carbonitrile.

  • Step 2: Functionalization of the Pyrimidine Core (Exemplified by Chlorination).

    • Treat the dihydropyrimidine-5-carbonitrile from Step 1 with a chlorinating agent (e.g., phosphorus oxychloride) at an elevated temperature.

    • After the reaction is complete, carefully quench the reaction mixture with ice.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 2,4-dichloropyrimidine-5-carbonitrile intermediate.

  • Step 3: Synthesis of 2,4-Dimethoxypyrimidine-5-carbonitrile.

    • Dissolve the 2,4-dichloropyrimidine-5-carbonitrile in methanol.

    • Add sodium methoxide (2 equivalents) and stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.

    • Separate the organic layer, dry, and concentrate to yield 2,4-Dimethoxypyrimidine-5-carbonitrile.

  • Step 4: Synthesis of Biologically Active Derivatives via SNAr.

    • Dissolve 2,4-Dimethoxypyrimidine-5-carbonitrile (1 equivalent) in a suitable solvent (e.g., DMF or NMP).

    • Add the desired nucleophile (e.g., a primary or secondary amine, 2-4 equivalents) and a non-nucleophilic base (e.g., DIPEA), if necessary.

    • Heat the reaction mixture at an elevated temperature (e.g., 80-150 °C) for several hours, monitoring by TLC.

    • After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

    • Purify the crude product by column chromatography on silica gel to obtain the final biologically active derivative.

Future Perspectives and Conclusion

References

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology. Available at: [Link][4][5][6]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Publishing. Available at: [Link][7]

  • Pyrimidine-5-carbonitriles II: Synthesis and Antimicrobial Activity of Novel 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles. ResearchGate. Available at: [Link][3]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. PubMed. Available at: [Link][5]

  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. Available at: [Link][1]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. ResearchGate. Available at: [Link][6]

  • Green Chemistry Approaches For The Synthesis Of Bioactive Pyrimidine Derivatives. N.p. Available at: [Link]

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Semantic Scholar. Available at: [Link][8]

  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Nature.com. Available at: [Link][10]

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. MDPI. Available at: [Link][9]

  • Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis. MDPI. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. MDPI. Available at: [Link][2]

  • 2,4-Dimethoxypyrimidine-5-carbonitrile. Appretech Scientific Limited. Available at: [Link]

  • 2,4-DiMethoxypyriMidine-5-carbonitrile [14445-57-9]. Chemsigma. Available at: [Link]

  • Preparation of 2,4-dichloro-5-methoxy pyrimidine. Google Patents.
  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Diva-portal.org. Available at: [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 2,4-Dimethoxypyrimidine-5-carbonitrile as a Putative PI3K/mTOR Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine-5-carbonitrile scaffold is a cornerstone in contemporary medicinal chemistry, recognized for its role in the development of targeted therapeutics, particularly in oncology. This technical guide delineates the hypothesized mechanism of action for 2,4-Dimethoxypyrimidine-5-carbonitrile, postulating its function as a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[1][2] Drawing upon structure-activity relationships established for analogous compounds, this document provides a comprehensive framework for researchers, scientists, and drug development professionals.[3][4] It covers the theoretical basis of inhibition, detailed protocols for experimental validation, and data interpretation, thereby offering a self-validating system for investigating this promising compound.

Introduction: The Pyrimidine-5-Carbonitrile Scaffold and the PI3K/mTOR Axis

The pyrimidine ring is a privileged structure in drug discovery, forming the core of numerous biologically active molecules. The strategic functionalization of this scaffold has led to the development of potent inhibitors for a variety of enzyme classes, including protein kinases.[5] The pyrimidine-5-carbonitrile core, in particular, has been identified as a key pharmacophore for developing inhibitors of the PI3K/mTOR pathway.[3][6]

The PI3K/AKT/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancer, making it a prime target for therapeutic intervention.[7][8] Activation of this pathway, often through mutations in receptor tyrosine kinases (RTKs), amplification of the PIK3CA gene, or loss of the tumor suppressor PTEN, leads to unchecked cell proliferation and survival.[2][9] Consequently, small molecule inhibitors targeting key nodes of this pathway, such as PI3K and mTOR, are of significant interest in oncology drug development.

This guide posits that 2,4-Dimethoxypyrimidine-5-carbonitrile, by virtue of its structural features, engages with the ATP-binding pocket of PI3K isoforms, leading to the attenuation of downstream signaling. The 2,4-dimethoxy substitutions are hypothesized to contribute to favorable binding interactions and metabolic stability, while the 5-carbonitrile group may engage in key interactions within the kinase hinge region, a common feature among pyrimidine-based kinase inhibitors.

Proposed Mechanism of Action: Dual Inhibition of PI3K and mTOR

We hypothesize that 2,4-Dimethoxypyrimidine-5-carbonitrile functions as a dual inhibitor of Class I PI3K isoforms and mTOR. This dual-action mechanism is advantageous as it can circumvent feedback loops that may arise from inhibiting only a single component of the pathway.[1][8]

The proposed inhibitory action is centered on the competitive binding to the ATP-binding site of the PI3K catalytic subunit (p110). The pyrimidine core mimics the adenine ring of ATP, while the substituents at the 2, 4, and 5 positions are crucial for establishing selectivity and potency.

PI3K_mTOR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GF Growth Factor GF->RTK Binds PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Proliferation Cell Growth & Survival S6K1->Proliferation _4EBP1->Proliferation Inhibits (when active) Inhibitor 2,4-Dimethoxypyrimidine- 5-carbonitrile Inhibitor->PI3K INHIBITS Inhibitor->mTORC1 INHIBITS Experimental_Workflow cluster_workflow Validation Workflow step1 Step 1: In Vitro Enzyme Inhibition Assay step2 Step 2: Cell-Based Pathway Inhibition Assay step1->step2 Confirm Cellular Activity step3 Step 3: Cellular Proliferation/Apoptosis Assay step2->step3 Assess Functional Outcome step4 Step 4: In Vivo Pharmacodynamic Studies step3->step4 Evaluate In Vivo Efficacy

Sources

The Ascendancy of Pyrimidine-5-Carbonitrile Derivatives in Modern Oncology: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of cancer drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry, lauded for its versatile biological activities.[1][2][3] This guide delves into a particularly compelling subclass: pyrimidine-5-carbonitrile derivatives. The strategic incorporation of a nitrile group at the C-5 position has unlocked a new dimension of therapeutic potential, leading to the development of potent and selective inhibitors of key oncogenic pathways. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing an in-depth exploration of the synthesis, mechanism of action, and preclinical evaluation of these promising anticancer agents.

The Pyrimidine Core: A Privileged Scaffold in Oncology

The pyrimidine ring is a fundamental component of nucleic acids, rendering it a biologically significant heterocycle.[1][2] Its derivatives have been extensively investigated and have yielded numerous clinically successful drugs. In oncology, the pyrimidine scaffold's ability to mimic the purine bases of ATP allows for competitive inhibition of a wide array of protein kinases, which are often dysregulated in cancer.[4]

Strategic Significance of the 5-Carbonitrile Moiety

The introduction of a cyano (-C≡N) group at the 5-position of the pyrimidine ring is a critical design element. This electron-withdrawing group significantly influences the electronic properties of the scaffold, enhancing its interaction with target proteins. The nitrile can act as a hydrogen bond acceptor, forming crucial interactions within the ATP-binding pocket of kinases, thereby increasing binding affinity and inhibitory potency. Several studies have highlighted the importance of this moiety in achieving high levels of anticancer activity.[5][6][7]

Key Oncogenic Pathways Targeted by Pyrimidine-5-Carbonitrile Derivatives

Research has demonstrated the efficacy of pyrimidine-5-carbonitrile derivatives against several critical cancer-related signaling pathways.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway is a well-established driver of cell proliferation, survival, and metastasis in numerous cancers.[8] Pyrimidine-5-carbonitrile derivatives have emerged as potent EGFR inhibitors, demonstrating activity against both wild-type (EGFR-WT) and mutant forms of the receptor, such as the gatekeeper T790M mutation that confers resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs).[7][9]

A notable example is the design of novel pyrimidine-5-carbonitrile derivatives as ATP-mimicking EGFR inhibitors.[7][9][10] These compounds have shown significant in vitro cytotoxic activities against various cancer cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer (A549).[7][9] For instance, compound 11b from one study exhibited IC50 values of 0.09 µM and 4.03 µM against EGFR-WT and EGFR-T790M, respectively, highlighting its potential to overcome acquired resistance.[7][9]

The proposed mechanism of action involves the pyrimidine core occupying the adenine-binding region of the ATP pocket, with the 5-carbonitrile group potentially forming key interactions with the hinge region of the kinase domain.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT AKT->Transcription_Factors Apoptosis Apoptosis AKT->Apoptosis Inhibits Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Proliferation_Survival Proliferation_Survival Gene_Expression->Proliferation_Survival Promotes Pyrimidine-5-carbonitrile Derivative Pyrimidine-5-carbonitrile Derivative Pyrimidine-5-carbonitrile Derivative->EGFR Inhibits

EGFR Signaling Pathway Inhibition

PI3K/AKT Pathway Modulation

The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling cascade is another critical pathway that is frequently hyperactivated in cancer, promoting cell survival and proliferation.[11][12] Several pyrimidine-5-carbonitrile derivatives have been developed as potent inhibitors of this pathway.

For example, a series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their ability to inhibit the PI3K/AKT axis.[11][13][14][15] Compound 7f from this series demonstrated promising inhibitory activity against PI3Kδ, PI3Kγ, and AKT-1, with IC50 values of 6.99 µM, 4.01 µM, and 3.36 µM, respectively.[11][14] Mechanistic studies revealed that this compound induced cell cycle arrest at the S-phase and triggered caspase-3 dependent apoptosis.[11][13][14][15]

Dual EGFR and COX-2 Inhibition

There is a growing body of evidence linking chronic inflammation and cancer, with cyclooxygenase-2 (COX-2) being a key mediator.[6][8] The dual inhibition of EGFR and COX-2 presents a promising strategy for cancer therapy. Novel pyrimidine-5-carbonitrile derivatives have been designed and synthesized as dual EGFR-WT/COX-2 inhibitors.[6][8][16] Compounds 4e and 4f from one such study showed potent cytotoxic activity against a panel of 60 human cancer cell lines, with particular efficacy against colon cancer cell line Colo 205 (IC50 = 1.66 µM and 1.83 µM, respectively).[6][16] These compounds were found to induce G1 phase cell cycle arrest and apoptosis.[6][16]

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases are essential for cell cycle progression, and their dysregulation is a hallmark of cancer.[4] The pyrimidine-5-carbonitrile scaffold has also been explored for the development of CDK inhibitors. Specifically, 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of CDK9.[17] Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1 and c-Myc, thereby promoting apoptosis in cancer cells.[17]

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of pyrimidine-5-carbonitrile derivatives often involves a multi-component reaction, such as the Biginelli reaction or a variation thereof.[6] A common starting point is the condensation of an aldehyde, a β-keto nitrile (like ethyl cyanoacetate), and a urea or thiourea derivative.[6] Subsequent modifications at various positions of the pyrimidine ring allow for the exploration of the structure-activity relationship (SAR).

Key SAR insights include:

  • Substitutions at C2 and C4/C6: The nature of the substituents at these positions significantly impacts potency and selectivity. Aromatic and heteroaromatic groups are often well-tolerated and can form important interactions with the target protein.

  • Linker between the pyrimidine core and peripheral groups: The length and flexibility of linkers connecting the pyrimidine scaffold to other moieties can influence binding affinity.[11]

Preclinical Evaluation: Methodologies and Data

The anticancer potential of pyrimidine-5-carbonitrile derivatives is typically assessed through a series of in vitro and in vivo assays.

In Vitro Cytotoxicity Assays

The initial screening of newly synthesized compounds involves evaluating their cytotoxic effects on a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyrimidine-5-carbonitrile derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Data Presentation: IC50 Values of Representative Pyrimidine-5-Carbonitrile Derivatives

CompoundTarget(s)Cell LineIC50 (µM)Reference
10b EGFRHepG23.56[5]
A5495.85[5]
MCF-77.68[5]
11b EGFR-WT-0.09[7][9]
EGFR-T790M-4.03[7][9]
HCT-1163.37[7][9]
HepG-23.04[7][9]
7f PI3Kδ/γ, AKT-1K5622.62[11]
MCF-73.22[11]
4e EGFR-WT/COX-2Colo 2051.66[6][16]
4f EGFR-WT/COX-2Colo 2051.83[6][16]
Mechanism of Action Studies

To elucidate how these compounds exert their anticancer effects, further assays are conducted.

Experimental Workflow: Elucidating the Mechanism of Action

MOA_Workflow Start Start Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Start->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Start->Apoptosis_Assay Kinase_Inhibition_Assay Kinase Inhibition Assay (e.g., HTRF) Start->Kinase_Inhibition_Assay Western_Blotting Western Blotting (Protein Expression) Cell_Cycle_Analysis->Western_Blotting Apoptosis_Assay->Western_Blotting End End Kinase_Inhibition_Assay->End Western_Blotting->End

Sources

Methodological & Application

Synthesis of 2,4-Dimethoxypyrimidine-5-carbonitrile protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PYR-5CN-02 Subject: High-Purity Synthesis of 2,4-Dimethoxypyrimidine-5-carbonitrile via Nucleophilic Aromatic Substitution (


)
Date:  October 24, 2025
Author:  Dr. Aris Thorne, Senior Application Scientist

Executive Summary

This Application Note details the optimized protocol for synthesizing 2,4-dimethoxypyrimidine-5-carbonitrile (CAS: 29489-00-3) . This molecule is a critical pharmacophore in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., EGFR, VEGFR targets) and antifolates.

While "bottom-up" cyclization methods exist, they often suffer from poor regiocontrol and low yields. This guide prioritizes the Top-Down


 Displacement  route using 2,4-dichloropyrimidine-5-carbonitrile . This pathway offers superior scalability, atom economy, and purification efficiency.

Key Advantages of this Protocol:

  • Regiocontrol: Exploits the electronic activation of the C5-nitrile group to facilitate rapid substitution at both C2 and C4 positions.

  • Scalability: Validated for gram-to-kilogram scale translation.

  • Purity: Minimizes hydrolysis byproducts common in acid-catalyzed routes.

Retrosynthetic Analysis & Mechanism

To understand the experimental design, we must analyze the electronic environment of the pyrimidine ring.

Mechanistic Insight: The 5-carbonitrile group is a strong electron-withdrawing group (EWG). It significantly lowers the LUMO energy of the pyrimidine ring, making the carbons at positions 2 and 4 highly electrophilic.

  • C4 Position: Most reactive due to para-like conjugation with the ring nitrogen and ortho-like proximity to the nitrile.

  • C2 Position: Less reactive than C4 but sufficiently activated for substitution by strong nucleophiles (alkoxides).

Therefore, using a stoichiometric excess of sodium methoxide (NaOMe) drives the reaction to completion, substituting both chlorides to yield the 2,4-dimethoxy product.

G cluster_0 Primary Protocol Scope Start Urea + Ethoxymethylene malononitrile Inter1 2,4-Dihydroxy- pyrimidine-5-carbonitrile Start->Inter1 Cyclization (NaOEt/EtOH) Inter2 2,4-Dichloro- pyrimidine-5-carbonitrile (Starting Material) Inter1->Inter2 Chlorination (POCl3, PhNMe2) Product 2,4-Dimethoxy- pyrimidine-5-carbonitrile (Target) Inter2->Product Double SnAr (NaOMe/MeOH, 0°C to RT)

Figure 1: Synthetic lineage of 2,4-dimethoxypyrimidine-5-carbonitrile. The red arrow indicates the focus of this protocol.

Experimental Protocol

Materials & Equipment
  • Starting Material: 2,4-Dichloropyrimidine-5-carbonitrile (Purity >97%).

  • Reagent: Sodium Methoxide (NaOMe), 25-30 wt% solution in Methanol (preferred for ease of handling over solid).

  • Solvent: Anhydrous Methanol (MeOH).[1]

  • Equipment: 3-neck round bottom flask, internal temperature probe, addition funnel, nitrogen atmosphere line.

Stoichiometry Table
ReagentMW ( g/mol )Equiv.Role
2,4-Dichloropyrimidine-5-CN 173.991.0Substrate
Sodium Methoxide (25% in MeOH) 54.022.5Nucleophile
Methanol (Anhydrous) 32.0410-15 volSolvent
Acetic Acid (Glacial) 60.05~2.5Quench
Step-by-Step Procedure

Step 1: Reaction Setup (0°C)

  • Charge the reaction vessel with 2,4-dichloropyrimidine-5-carbonitrile (1.0 eq) and Anhydrous Methanol (10 volumes).

  • Initiate stirring and cool the suspension to 0–5°C using an ice/water bath.

    • Note: The starting material may not fully dissolve initially. This is normal.

Step 2: Nucleophilic Addition (Exothermic) 3. Charge the addition funnel with NaOMe solution (2.5 eq). 4. Add the NaOMe dropwise over 30–45 minutes, maintaining the internal temperature below 10°C .

  • Critical Process Parameter (CPP): Rapid addition causes an exotherm that can lead to impurities (e.g., hydrolysis of the nitrile to amide). Control the rate strictly.
  • Upon completion of addition, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

Step 3: Reaction Monitoring 6. Stir at RT for 2–4 hours. 7. Monitor by TLC (Eluent: 20% EtOAc in Hexanes) or HPLC.

  • Target: Disappearance of the mono-substituted intermediate (typically 2-chloro-4-methoxy or 4-chloro-2-methoxy isomers).
  • Success Criterion: >98% conversion to the di-methoxy product.[1][2]

Step 4: Quench and Workup 8. Cool the mixture back to 0°C . 9. Slowly add Glacial Acetic Acid (approx. 2.5 eq) to neutralize the excess base. Adjust pH to ~7.

  • Why? Quenching with water directly on a highly basic mixture can hydrolyze the nitrile. Neutralizing first preserves the functional group.
  • Concentrate the mixture under reduced pressure to remove the bulk of Methanol.
  • Resuspend the residue in Water (10 volumes) and stir for 30 minutes. The product typically precipitates as a white to off-white solid.

Step 5: Isolation & Purification 12. Filter the solid and wash with cold water (3 x 2 volumes) to remove sodium salts. 13. Dry the solid in a vacuum oven at 45°C for 12 hours. 14. Recrystallization (Optional): If purity is <98%, recrystallize from a minimal amount of hot Ethanol or an EtOH/Water mixture.

Analytical Characterization

Expected Data for Validation:

  • Appearance: White crystalline solid.[1][3]

  • Melting Point: 162–164°C (Lit. range varies slightly based on crystal form).

  • IR Spectrum: Sharp absorption at ~2230 cm⁻¹ (C≡N stretch).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       9.05 (s, 1H, H-6  pyrimidine ring).
      
    • 
       4.05 (s, 3H, OCH₃  at C4).
      
    • 
       3.98 (s, 3H, OCH₃  at C2).
      
    • Note: The H-6 proton is significantly deshielded due to the adjacent nitrile and ring nitrogens.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Old/Wet NaOMe reagent.Titrate NaOMe solution or use freshly opened bottle. Increase equivalents to 3.0.
Hydrolysis (Amide formation) Temperature too high during addition or water present.Ensure anhydrous MeOH is used.[1] Keep T < 10°C during addition.
Yellow/Brown Product Oxidation or polymerization of impurities.Perform recrystallization with activated charcoal.

Safety & Hazards (HSE)

  • 2,4-Dichloropyrimidine-5-carbonitrile: Skin sensitizer and irritant. Handle in a fume hood.

  • Sodium Methoxide: Corrosive and moisture sensitive. Causes severe skin burns.

  • Cyanide Context: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN. Do not mix waste streams with strong acids.

References

  • Regioselectivity in Pyrimidines: Wuxi AppTec. "QM Magic Class | Chapter 29: Regioselectivity in SNAr reaction of Dichloropyrimidines." Link

  • General Pyrimidine Synthesis: Zhichkin, P., et al.[4] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722. Link

  • Analogous Methoxylation Protocol: BenchChem. "Application Notes and Protocols for 4,6-Dialkoxypyrimidines." Link

  • Structural Confirmation: Kalogirou, A. S., & Koutentis, P. A. "Synthesis of 2-Cyanopyrimidines." Molbank, 2019(4), M1088. (Provides NMR comparison for methoxy-cyanopyrimidines). Link

Sources

Advanced NMR Characterization of 2,4-Dimethoxypyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PYR-05CN

Abstract

This guide details the structural validation of 2,4-dimethoxypyrimidine-5-carbonitrile , a critical pharmacophore in the synthesis of antifolates and antiviral agents (e.g., Etravirine analogs). Unlike simple pyrimidines, the 5-cyano substitution introduces significant electronic bias, complicating the distinction between the C2 and C4 methoxy regio-environments. This protocol utilizes 1H-1H NOESY as the definitive tool for regio-assignment, supported by 1H-13C HMBC for quaternary carbon mapping.

Part 1: Structural Analysis & Theoretical Prediction

Before acquisition, the analyst must understand the electronic environment to interpret the spectrum correctly.

The Molecule
  • Core: Pyrimidine ring (electron-deficient).

  • Substituents:

    • Position 5 (CN): Strong electron-withdrawing group (EWG). Deshields H-6 significantly.

    • Positions 2, 4 (OMe): Electron-donating groups (EDG) via resonance.

  • Symmetry: The molecule is asymmetric . The C2-OMe is flanked by two nitrogens. The C4-OMe is flanked by one nitrogen and the C5-CN group.

The Analytical Challenge

The primary challenge is distinguishing the 2-OMe from the 4-OMe . Both appear as singlets in the 3.9–4.1 ppm range. Incorrect assignment can lead to regio-isomeric errors in subsequent synthetic steps (e.g., nucleophilic aromatic substitution, which preferentially occurs at C4).

Part 2: Experimental Protocol
1. Sample Preparation
  • Solvent Selection: DMSO-d6 is preferred over CDCl3.

    • Reasoning: Pyrimidine carbonitriles are polar. DMSO prevents aggregation-induced line broadening and separates the methoxy signals more effectively than chloroform.

  • Concentration:

    • Standard: 10–15 mg in 0.6 mL (for 1H, COSY, NOESY).

    • Carbon-Optimized: 30–50 mg (for 13C, HMBC).

    • Additive: Add 1-2 mg Cr(acac)3 (Chromium(III) acetylacetonate) if quantitative 13C integration of the nitrile carbon is required (reduces T1 relaxation time).

2. Acquisition Parameters (600 MHz Base Frequency)
ExperimentPulse SequenceScans (NS)Key ParameterPurpose
1H NMR zg3016D1 = 2.0sQuantitative proton integration.[1]
13C {1H} zgpg301024+D1 = 2.0sDetect quaternary carbons (C2, C4, C5, CN).
NOESY noesygpphp32Mix Time = 500msCRITICAL: Correlates H-6 to 4-OMe.
HMBC hmbcgplpndqf64J(CH) = 8 HzConnects H-6 to C2, C4, and CN.
Part 3: Data Interpretation & Assignment Logic
1. The Anchor Point (H-6)

The spectrum will show a distinct aromatic singlet.

  • Shift:

    
     8.8 – 9.1 ppm.
    
  • Logic: This is the most deshielded proton due to the combined inductive effect of the adjacent Nitrogen (N1) and the Nitrile (CN) group.

2. Regio-Assignment of Methoxy Groups (The NOESY Filter)

This is the self-validating step.

  • Mechanism: Through-space magnetization transfer occurs only between nuclei < 5 Å apart.

  • Observation:

    • H-6 will show a strong NOE cross-peak to the C4-OMe .

    • H-6 will show NO NOE (or negligible) to the C2-OMe (distance > 5 Å).

  • Result: The methoxy singlet correlating with H-6 is unambiguously assigned to position 4.

3. Quaternary Carbon Mapping (HMBC)

Once H-6 is identified, use it to "walk" around the ring via 2-bond (


) and 3-bond (

) couplings.
  • H-6 correlations:

    • Strong

      
       to C-2:  Identifies the carbon between the nitrogens (~160-165 ppm).
      
    • Strong

      
       to C-4:  Identifies the carbon bearing the mapped OMe (~165-170 ppm).
      
    • Strong

      
       to C-5:  Identifies the ipso-carbon (~80-90 ppm).
      
    • Weak/Medium

      
       to CN:  Identifies the nitrile carbon (~114-116 ppm).
      
Part 4: Visualization of Logic
Workflow Diagram

The following diagram illustrates the decision tree for assigning the structure.

NMR_Workflow Start Sample: 2,4-Dimethoxypyrimidine-5-CN H1_Acq 1. Acquire 1H NMR (Identify H-6 Singlet) Start->H1_Acq NOESY_Acq 2. Acquire 1H-1H NOESY (Mix Time: 500ms) H1_Acq->NOESY_Acq Decision Does H-6 show NOE to OMe? NOESY_Acq->Decision Assign_C4 Assignment: C4-OMe (Proximal to H-6) Decision->Assign_C4 Yes (Crosspeak) Assign_C2 Assignment: C2-OMe (Distal to H-6) Decision->Assign_C2 No (Silent) HMBC_Step 3. Acquire HMBC (Verify Quaternary Carbons) Assign_C4->HMBC_Step Assign_C2->HMBC_Step Final Validated Structure HMBC_Step->Final

Caption: Step-by-step logic flow for distinguishing regio-isomeric methoxy groups.

Structural Correlations (HMBC/NOESY)

This diagram visualizes the specific atoms involved in the key correlations.

Correlations cluster_legend Legend H6 H-6 (Proton) OMe4 OMe (Pos 4) H6->OMe4 NOESY (Strong) OMe2 OMe (Pos 2) H6->OMe2 NOESY (None) C5 C-5 (Quaternary) H6->C5 HMBC (2J) CN C-Nitrile H6->CN HMBC (3J) key1 Spatial (NOE) key2 Electronic (HMBC)

Caption: Visual map of Through-Space (Green) vs. Through-Bond (Yellow) correlations.

Part 5: Representative Data Summary

Note: Values are representative of 2,4-dimethoxypyrimidine derivatives in DMSO-d6.

PositionAtom TypeShift (

, ppm)
MultiplicityKey Correlations (HMBC/NOESY)
6 1H8.95Singlet (1H)HMBC to C2, C4, C5, CN
4-OMe 1H4.08Singlet (3H)NOE to H-6 ; HMBC to C4
2-OMe 1H3.98Singlet (3H)No NOE to H-6 ; HMBC to C2
CN 13C115.2QuaternaryHMBC from H-6
5 13C86.5QuaternaryHMBC from H-6 (Strong)
4 13C168.1QuaternaryHMBC from H-6 and 4-OMe
2 13C164.5QuaternaryHMBC from H-6 and 2-OMe
Part 6: Troubleshooting & Impurities

Common Issue: Hydrolysis The nitrile group at position 5 is susceptible to hydrolysis if the DMSO contains water or if the sample is acidic.

  • Symptom: Disappearance of the CN peak (115 ppm) and appearance of a Carbonyl peak (~165-170 ppm) distinct from C2/C4.

  • Product: 2,4-Dimethoxypyrimidine-5-carboxamide.

  • Verification: Check IR for loss of nitrile stretch (~2220 cm⁻¹) and appearance of Amide bands.

Common Issue: T1 Relaxation (Missing Nitrile)

  • Symptom: The Nitrile carbon (115 ppm) is missing in the 13C spectrum.

  • Cause: Quaternary nitrile carbons have very long T1 relaxation times (>10s).

  • Fix: Increase relaxation delay (D1) to 5s or add relaxation agent Cr(acac)3.

References
  • Structural Confirmation of Pyrimidine Carbonitriles

    • Mohamed, M. S., et al. "Synthesis and biological evaluation of new pyrimidine-5-carbonitrile derivatives."[2] Journal of Applied Pharmaceutical Science, 2014.

  • NMR Assignment of Regioisomeric Pyrimidines: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 3rd Ed, 2016. (Standard text for NOESY/HMBC logic).
  • 13C Chemical Shifts of Nitriles

    • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley. (Reference for Nitrile C shifts ~115-120 ppm).

  • Solvent Effects in Heterocyclic NMR

    • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics, 2010.[3]

Sources

EGFR kinase inhibition assay with pyrimidine-5-carbonitrile compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Throughput Screening and Potency Determination of Pyrimidine-5-Carbonitrile Compounds as EGFR Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals in oncology and kinase inhibitor discovery.

Senior Application Scientist: Dr. Gemini

Executive Summary & Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose dysregulation through overexpression or mutation is a primary driver in the pathogenesis of numerous cancers, most notably non-small cell lung cancer (NSCLC).[1][2][3] This has established EGFR's kinase domain as a premier target for therapeutic intervention.[4][5] Pyrimidine-5-carbonitrile derivatives have emerged as a potent class of small molecule inhibitors that typically function by mimicking ATP, competitively binding to the kinase's active site and blocking its phosphotransferase activity.[6][7][8][9]

This guide provides a comprehensive framework for the in vitro evaluation of pyrimidine-5-carbonitrile compounds against EGFR. We detail a robust, luminescence-based biochemical assay designed for high-throughput screening (HTS) and accurate IC₅₀ determination. The causality behind each step is explained to ensure both methodological rigor and a deep understanding of the assay's principles, empowering researchers to generate reliable and reproducible data for their drug discovery campaigns.

The EGFR Signaling Axis: A Critical Oncogenic Pathway

Under normal physiological conditions, ligand binding (e.g., EGF) to EGFR's extracellular domain induces receptor dimerization and activation of its intracellular tyrosine kinase domain.[10] This triggers autophosphorylation of tyrosine residues, creating docking sites for adaptor proteins that initiate downstream signaling cascades crucial for cell proliferation, survival, and differentiation.[2][5] In many cancers, this pathway becomes constitutively active, leading to uncontrolled cell growth.[2][11] The primary signaling routes activated by EGFR are the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways.[1][12]

EGFR_Signaling cluster_membrane Plasma Membrane cluster_pathways Downstream Cascades EGF EGF Ligand EGFR EGFR Dimer EGF->EGFR Binding & Dimerization AutoP Autophosphorylation (Kinase Activity) EGFR->AutoP Grb2 Grb2/SOS AutoP->Grb2 Recruitment PI3K PI3K AutoP->PI3K Activation RAS RAS Grb2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Detection & Analysis A Prepare Reagents: - Kinase Buffer - EGFR Enzyme - Substrate/ATP Mix C Plate Setup: Dispense Compounds & Controls A->C B Prepare Compounds: - Serial Dilution of Test Compounds - Controls (DMSO, Erlotinib) B->C D Add EGFR Enzyme (Pre-incubate) C->D E Initiate Reaction: Add Substrate/ATP Mix D->E F Incubate at RT E->F G Add Luminescence Reagent (e.g., Kinase-Glo®) F->G H Incubate to Stabilize Signal G->H I Read Luminescence on Plate Reader H->I J Data Analysis: Normalize Data & Generate IC₅₀ Curve I->J

Figure 2: Overall Experimental Workflow.

Detailed Protocol: Luminescence-Based EGFR Kinase Assay

This protocol is optimized for a 384-well plate format but can be adapted for 96-well plates.

Materials & Reagents
ReagentSupplier ExampleCatalog # ExamplePurpose
Recombinant Human EGFR (active)BPS Bioscience40321The enzyme target
Poly(Glu,Tyr) 4:1 SubstrateBPS Bioscience40217Substrate for phosphorylation
Kinase Assay Buffer (5x)BPS Bioscience79334Maintains optimal pH and ionic strength for enzyme activity
ATP (500 µM)BPS Bioscience79686Co-substrate (phosphate donor)
ErlotinibSelleck ChemicalsS1023Positive control inhibitor
DMSO, AnhydrousSigma-Aldrich276855Vehicle for dissolving compounds
Kinase-Glo® Max Luminescent Assay KitPromegaV6071Detection reagent for quantifying ATP
384-well solid white, low-volume platesCorning3574Low-binding plates suitable for luminescence assays
Reagent Preparation

Causality Note: Precise reagent preparation is critical. Kinase activity is highly sensitive to the concentrations of ATP, enzyme, and buffer components.

  • 1x Kinase Buffer: Prepare the working kinase buffer by diluting the 5x stock with sterile, deionized water. Supplement with DTT to a final concentration of 2 mM, if recommended by the enzyme supplier. [13]Keep on ice.

  • Test Compound Plate: Prepare a 10-point, 3-fold serial dilution of your pyrimidine-5-carbonitrile compounds in 100% DMSO, starting at a top concentration of 1 mM. This will be your source plate.

  • Positive Control: Prepare a stock solution of Erlotinib in DMSO (e.g., 10 mM) and create a similar serial dilution.

  • EGFR Working Solution: Thaw the recombinant EGFR enzyme on ice. Dilute it to the final working concentration (e.g., 2-5 ng/µL, to be optimized) in 1x Kinase Buffer. Prepare enough for all wells.

  • Substrate/ATP Mix: Prepare a 2x working solution containing the Poly(Glu,Tyr) substrate and ATP in 1x Kinase Buffer. The final concentration of ATP in the assay should be at or near its Kₘ for EGFR (typically 10-20 µM) to ensure competitive inhibitors can be accurately assessed. [14]

Assay Procedure

Self-Validation Note: The inclusion of proper controls is non-negotiable. They validate the assay's performance in every run.

  • Compound Dispensing: Add 1 µL of the serially diluted test compounds, positive control (Erlotinib), or 100% DMSO (for vehicle/100% activity control) to the appropriate wells of the 384-well plate. [13]2. Background Control: Add 1 µL of DMSO to "no enzyme" control wells.

  • Enzyme Addition: Add 2 µL of the EGFR working solution to all wells except the "no enzyme" background control wells. To these, add 2 µL of 1x Kinase Buffer instead.

  • Pre-incubation: Gently mix the plate and incubate for 20-30 minutes at room temperature. This step allows the inhibitors to bind to the enzyme before the reaction starts. [14]5. Reaction Initiation: Add 2 µL of the Substrate/ATP mix to all wells to start the kinase reaction. The total reaction volume is now 5 µL.

  • Kinase Reaction Incubation: Cover the plate and incubate for 60 minutes at room temperature. [13]7. Signal Detection: Add 5 µL of prepared Kinase-Glo® Reagent to all wells. This stops the reaction and begins the luminescence generation.

  • Signal Stabilization: Mix the plate gently and incubate for an additional 10-15 minutes at room temperature to allow the luminescent signal to stabilize. [15]9. Data Acquisition: Read the luminescence intensity using a compatible microplate reader.

Data Analysis & Interpretation

Data Normalization

The raw Relative Light Unit (RLU) values must be normalized to determine the percent inhibition for each compound concentration.

  • Average Controls: Calculate the average RLU for the background (RLU_bkg) and vehicle (RLU_max) controls.

  • Calculate Percent Activity: For each well (RLU_sample), calculate the percent activity: % Activity = ((RLU_sample - RLU_bkg) / (RLU_max - RLU_bkg)) * 100

  • Calculate Percent Inhibition: % Inhibition = 100 - % Activity

IC₅₀ Determination

The IC₅₀ value is the concentration of an inhibitor required to reduce the kinase activity by 50%. [16]

  • Plot Data: Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Non-linear Regression: Use a data analysis software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope, four-parameter logistic fit). [17]3. Determine IC₅₀: The software will calculate the IC₅₀ value from the curve fit.

Sample Data Presentation
CompoundIC₅₀ (nM)Hill Slope
Erlotinib (Control)2.8 ± 0.31.050.995
PYC-0018.3 ± 0.51.120.991
PYC-002150.7 ± 12.10.980.988
PYC-003> 10,000--

Table Note: Data are representative. Values for PYC-001 are based on published data for similar compounds. [6]The Hill Slope provides insight into the steepness of the curve, and R² indicates the goodness of fit.

Validation and Next Steps

Assay Quality: For HTS, the Z'-factor should be calculated to assess the quality and dynamic range of the assay. A Z' > 0.5 is considered excellent. [18] Cellular Potency: A low biochemical IC₅₀ is the first step. Promising compounds must be validated in cell-based assays to assess their activity in a physiological context. [19]This involves treating EGFR-dependent cancer cell lines (e.g., A549, PC-9, H1975) with the compounds and measuring the impact on cell proliferation or viability using assays like MTT or CellTiter-Glo. [20][21] Selectivity Profiling: To understand the potential for off-target effects, lead compounds should be screened against a panel of other kinases. High selectivity for EGFR over other kinases is a desirable trait for a therapeutic candidate.

References

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances.[Link]

  • EGFR Assays & Drug Discovery Services. Reaction Biology.[Link]

  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances.[Link]

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers (Basel).[Link]

  • Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Expert Opinion on Therapeutic Targets.[Link]

  • HTRF® Enzyme Assays. Merck Millipore.[Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience.[Link]

  • Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets.[Link]

  • EGFR signaling pathway in breast cancers. ResearchGate.[Link]

  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry.[Link]

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. The Royal Society of Chemistry.[Link]

  • Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Letters.[Link]

  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology.[Link]

  • Chemi-Verse™ EGFR Kinase Assay Kit. BPS Bioscience.[Link]

  • Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry.[Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. SLAS Discovery.[Link]

  • Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M. ResearchGate.[Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH.[Link]

  • EGFR Kinase Assay Kit. BPS Bioscience via Bio-Connect.[Link]

  • EGFR Kinase Assay Kit. BPS Bioscience.[Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules.[Link]

  • In-cell Western Assays for IC50 Determination. Azure Biosystems.[Link]

  • Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. Molecules.[Link]

  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design.[Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals (Basel).[Link]

  • Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. RSC Publishing.[Link]

  • IC50 Determination. edX.[Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry.[Link]

  • Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS One.[Link]

  • Determination of the IC50 values of a panel of CDK9 inhibitors against... ResearchGate.[Link]

Sources

COX-2 inhibition studies with novel pyrimidine-5-carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of Novel Pyrimidine-5-carbonitriles as Selective COX-2 Inhibitors

Introduction

The withdrawal of rofecoxib (Vioxx) and valdecoxib due to cardiovascular risks highlighted the critical need for next-generation cyclooxygenase-2 (COX-2) inhibitors with improved safety profiles. Recent medicinal chemistry efforts have identified pyrimidine-5-carbonitriles as a promising scaffold.[1] The electron-withdrawing nitrile (-CN) group at the C-5 position of the pyrimidine ring enhances hydrogen bonding interactions within the COX-2 active site (specifically with Arg120 and Tyr355), potentially offering superior selectivity over the constitutive COX-1 isoform.

This application note provides a rigorous, standardized workflow for evaluating these novel compounds. It integrates enzymatic screening , cellular efficacy (RAW 264.7 model) , and molecular docking to validate bioactivity and selectivity.

Experimental Workflow & Mechanism

To ensure data robustness, we employ a funnel approach: high-throughput enzymatic screening followed by functional cellular assays.

COX2_Workflow cluster_0 Phase 1: Enzymatic Screen cluster_1 Phase 2: Cellular Validation Step1 Synthesis (Pyrimidine-5-carbonitriles) Step2 In Vitro COX-1/COX-2 Colorimetric Assay Step1->Step2 Step3 Calculate IC50 & Selectivity Index (SI) Step2->Step3 Step4 RAW 264.7 Macrophage Culture Step3->Step4 Select Hits (SI > 10) Step5 LPS Induction + Inhibitor Treatment Step4->Step5 Step6 PGE2 ELISA (Supernatant) Step5->Step6 Step7 MTT Viability Assay (Exclude Cytotoxicity) Step5->Step7 Result Lead Candidate Step6->Result Valid Anti-inflammatory Step7->Result Non-toxic

Figure 1: Integrated workflow for identifying selective COX-2 inhibitors. Hits are filtered by enzymatic selectivity before cellular testing.

Protocol 1: In Vitro COX-1/COX-2 Enzymatic Inhibition

Principle: This assay utilizes the peroxidase activity of the COX enzyme.[2] The reduction of PGG2 to PGH2 by the COX peroxidase active site transfers electrons to a colorimetric substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) . The appearance of oxidized TMPD is monitored at 590 nm .[2]

Reagents:

  • Enzymes: Ovine COX-1 and Human Recombinant COX-2.[2][3][4]

  • Cofactor: Hematin (Heme) is required for COX activity.

  • Substrate: Arachidonic Acid (AA).[3][4][5]

  • Chromogen: TMPD.[2][3]

  • Reference Standards: Celecoxib (Selective COX-2), Indomethacin (Non-selective).

Detailed Procedure:

  • Preparation of Stock Solutions:

    • Dissolve test compounds (Pyrimidine-5-carbonitriles) in DMSO.

    • Critical: Final DMSO concentration in the well must be <2% to avoid enzyme denaturation.

    • Prepare Hematin in DMSO and dilute in assay buffer (0.1 M Tris-HCl, pH 8.0).

  • Plate Setup (96-well):

    • Background Wells: Buffer + Heme + Inactivated Enzyme (boiled 3 min).[4][5]

    • 100% Activity Wells: Buffer + Heme + Active Enzyme + Solvent (DMSO).

    • Inhibitor Wells: Buffer + Heme + Active Enzyme + Test Compound (0.01 – 100 µM).

  • Incubation (The "Pre-Incubation" Step):

    • Add 150 µL Assay Buffer and 10 µL Heme to all wells.

    • Add 10 µL Enzyme (COX-1 or COX-2) to respective wells.[2][4][5]

    • Add 10 µL Inhibitor (or DMSO) to appropriate wells.[2][5]

    • Incubate for 10 minutes at 25°C. This allows the inhibitor to bind the active site before competition with the substrate begins.

  • Reaction Initiation:

    • Add 20 µL TMPD to all wells.

    • Quickly add 20 µL Arachidonic Acid to initiate the reaction.[2]

    • Shake plate for 5 seconds.

  • Measurement:

    • Incubate for exactly 2 minutes at 25°C.

    • Read absorbance at 590 nm using a microplate reader.

Data Analysis:

  • Calculate % Inhibition:

    
    
    
  • Selectivity Index (SI):

    
    .[6] An SI > 10 is desirable for this scaffold.
    

Protocol 2: Cellular Anti-Inflammatory Assay (RAW 264.7)[7]

Principle: Enzymatic assays show binding, but cellular assays confirm membrane permeability and metabolic stability. We use Murine Macrophage cells (RAW 264.[7]7) stimulated with Lipopolysaccharide (LPS) to upregulate COX-2 expression. The readout is Prostaglandin E2 (PGE2) secretion.[8][7][9]

Reagents:

  • RAW 264.7 cell line (ATCC TIB-71).

  • LPS (Escherichia coli serotype 055:B5).

  • PGE2 ELISA Kit (Monoclonal).

  • MTT Reagent (for viability).[6][7]

Detailed Procedure:

  • Seeding:

    • Seed RAW 264.7 cells at

      
       cells/well in 24-well plates containing DMEM + 10% FBS.
      
    • Incubate at 37°C, 5% CO2 for 24 hours until 80% confluence.

  • Pre-Treatment (Inhibitor):

    • Replace medium with serum-free DMEM containing the test pyrimidine-5-carbonitrile (0.1, 1, 10, 50 µM).

    • Incubate for 1 hour prior to LPS addition.

    • Why? Pre-incubation ensures the drug is intracellular before the inflammatory cascade peaks.

  • Induction:

    • Add LPS (Final concentration: 1 µg/mL ) to the wells (without removing the inhibitor).

    • Incubate for 18–24 hours .[9]

  • Supernatant Collection:

    • Collect cell culture supernatant.[7][10] Centrifuge at 1000 x g for 10 min to remove debris.

    • Storage: Assay immediately or store at -80°C.[3]

  • PGE2 Quantification (ELISA):

    • Run the supernatant on a competitive ELISA plate specific for PGE2.

    • Absorbance is inversely proportional to PGE2 concentration.

  • Viability Check (Crucial Control):

    • After removing supernatant, add MTT solution (0.5 mg/mL) to the remaining cells.

    • Incubate 4 hours; dissolve formazan crystals in DMSO.

    • Requirement: Test compounds must NOT significantly reduce cell viability (>80% viability required) to ensure PGE2 reduction is due to COX-2 inhibition, not cell death.

Molecular Docking & SAR Insights

To rationalize the activity of pyrimidine-5-carbonitriles, docking studies should be performed using the crystal structure of COX-2 (e.g., PDB ID: 3LN1 or 1CX2 ).

  • Binding Mode: The C-5 nitrile group typically acts as a hydrogen bond acceptor.

  • Key Residues:

    • Arg120: Often forms H-bonds with the nitrile or polar substituents.

    • Tyr355: The "gatekeeper" residue; interaction here determines selectivity.

    • Val523: The "side pocket" residue. COX-2 has Val523 (smaller), while COX-1 has Ile523 (bulky). Selective inhibitors exploit this volume difference.

Graphviz Visualization of Signaling Pathway:

COX_Pathway cluster_enzymes Cyclooxygenases Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible by LPS) AA->COX2 PGG2 PGG2 COX1->PGG2 COX2->PGG2 Inhibitor Pyrimidine-5-carbonitrile (Test Compound) Inhibitor->COX1 Weak/No Inhibition Inhibitor->COX2 Selective Inhibition (H-bond @ Arg120/Tyr355) PGH2 PGH2 PGG2->PGH2 Peroxidase Activity PGE2 Prostaglandin E2 (Inflammation/Pain) PGH2->PGE2 TxA2 Thromboxane A2 (Platelets) PGH2->TxA2

Figure 2: Arachidonic Acid Cascade. The novel scaffold targets the inducible COX-2 branch, sparing the constitutive COX-1 homeostatic functions.

Data Reporting Template

Summarize your findings in the following format for publication or internal review:

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)RAW 264.7 PGE2 Inhibition (%)Cell Viability (%)
Celecoxib 15.00.0530095%98%
Pyr-CN-01 >1000.18>55588%96%
Pyr-CN-02 5.20.2223.675%92%
Pyr-CN-03 80.04.5017.740%45% (Toxic)

References

  • Abdel-Aziz, S. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485.[1]

  • Cayman Chemical. COX Colorimetric Inhibitor Screening Assay Kit Protocol. Cayman Chemical Product Manual.

  • El-Sayed, M. A., et al. (2021). Design and synthesis of pyrimidine-5-carbonitrile hybrids as COX-2 inhibitors: Anti-inflammatory activity, ulcerogenic liability, histopathological and docking studies. Bioorganic Chemistry, 108, 104555.[11][12]

  • Yoon, W. J., et al. (2009). Inhibition of lipopolysaccharide-induced nitric oxide and prostaglandin E2 production by chloroform fraction of Cudrania tricuspidata in RAW 264.7 macrophages. BMC Complementary and Alternative Medicine.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,4-Dimethoxypyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deceptively Simple" Pyrimidine

2,4-Dimethoxypyrimidine-5-carbonitrile (CAS: 14445-57-9) is a critical intermediate in the synthesis of antifolates and kinase inhibitors. While its structure appears simple, the purification is frequently complicated by the reactivity of the pyrimidine core.

This guide moves beyond generic advice. We address the specific kinetic traps of Nucleophilic Aromatic Substitution (


) and the hydrolytic instability of the nitrile group.

Module 1: The Synthesis-Purification Nexus (Root Cause Analysis)

Purification failures often stem from upstream synthetic missteps. Understanding the impurity landscape is the first step to isolation.

The Impurity Landscape

The synthesis typically involves reacting 2,4-dichloropyrimidine-5-carbonitrile with sodium methoxide (NaOMe). The electron-withdrawing nitrile group at C-5 activates the ring, but it also creates three distinct impurity classes:

  • Regioisomeric Intermediates (The "Mono-Chloro" Trap):

    • The C-4 position is generally more reactive due to steric accessibility and electronic activation (para to the nitrile). However, the C-2 position is also reactive.

    • Result: Incomplete reaction leads to mixtures of 2-chloro-4-methoxy and 4-chloro-2-methoxy derivatives, which co-elute with the product.

  • Hydrolysis Byproducts (The "Amide" Shift):

    • The C-5 nitrile is susceptible to hydrolysis under basic conditions (during reaction) or acidic conditions (during workup), converting to the primary amide (

      
      ).
      
    • Result: A contaminant with M+18 mass shift that crystallizes with the product.

  • Demethylation/Uracil Formation:

    • Excessive heating or strong acids can cleave the methoxy ether, reverting to a pyrimidinone (uracil-like) structure.

Visualization: Reaction & Impurity Pathways

The following diagram maps the kinetic pathways and potential pitfalls.

G Start 2,4-Dichloro- pyrimidine-5-CN Mono4 4-Methoxy-2-chloro (Major Intermediate) Start->Mono4 NaOMe (1 eq) Fast Mono2 2-Methoxy-4-chloro (Minor Intermediate) Start->Mono2 NaOMe (1 eq) Slow Product 2,4-Dimethoxy- pyrimidine-5-CN Mono4->Product NaOMe (>2 eq) Heat Mono2->Product NaOMe (>2 eq) Heat Amide Impurity: Amide (Hydrolysis) Product->Amide Aq. Base/Acid Workup (pH >11 or <2) Uracil Impurity: Uracil (Demethylation) Product->Uracil Strong Acid High Temp

Caption: Figure 1.[1]


 reaction cascade showing the critical branching points for mono-substituted intermediates and hydrolytic degradation.

Module 2: Troubleshooting Guide

Issue A: "I have a persistent impurity at ~5-10% that won't recrystallize out."

Diagnosis: Likely the mono-chloro intermediate . Mechanism: The second chloride displacement (usually at C-2) is slower than the first. If you stopped the reaction too early or used exactly 2.0 equivalents of methoxide, the reaction stalled. Solution:

  • Do not attempt further recrystallization. These analogs form solid solutions (mixed crystals) with the product.

  • Resubject the crude solid to the reaction conditions: Dissolve in MeOH, add 0.5 eq NaOMe, and reflux for 2 hours.

  • Validation: Monitor by HPLC. The lipophilic mono-chloro peak (longer retention time) should disappear.

Issue B: "My product mass is M+18, and the melting point is high."

Diagnosis: Nitrile Hydrolysis (Amide formation).[2][3][4] Mechanism: Nitriles hydrolyze to amides in the presence of water and base/acid.[2] This often happens during "quenching." Solution:

  • Prevention: Quench the reaction mixture into neutral buffered ice water (pH 7), not strong acid or base.

  • Purification: The amide is significantly more polar than the nitrile.

    • Solvent: Switch to Ethyl Acetate/Hexane chromatography. The nitrile elutes first; the amide sticks.

Issue C: "The product oils out during recrystallization."

Diagnosis: Solvent polarity mismatch or presence of oligomers. Solution:

  • Seeding: Obtain a seed crystal from a small-scale column fraction.

  • Two-Solvent Method: Dissolve in minimal warm Ethyl Acetate (good solubility). Slowly add Hexane (anti-solvent) until turbid.[5] Cool slowly to 4°C. Rapid cooling traps oil.

Module 3: Validated Purification Protocols

Protocol 1: Optimized Recrystallization

Best for: Removing salts and trace color bodies. Not effective for >5% mono-chloro impurities.

ParameterSpecificationRationale
Primary Solvent Ethanol (Absolute) Product has high solubility at boiling (78°C) but moderate-low at 0°C.
Anti-Solvent Water (Cold) Increases yield, but must be added only after cooling to <40°C to prevent hydrolysis.
Concentration ~10 mL solvent per gramBalances recovery vs. purity.

Step-by-Step:

  • Dissolve crude solid in boiling Ethanol.

  • Perform a hot filtration if black specs (salts/charcoal) are present.

  • Allow solution to cool naturally to Room Temperature (RT).

  • Optional: If no crystals form, add water dropwise until faint turbidity persists, then re-warm slightly to clear.

  • Chill at 0-4°C for 4 hours.

  • Filter and wash with cold 1:1 EtOH/Water .

  • Critical: Dry under vacuum at <45°C. High heat can sublime the nitrile or induce degradation.

Protocol 2: Flash Chromatography (Standard)

Best for: Separating mono-chloro intermediates and hydrolysis byproducts.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate.

  • Loading: Dry load on Celite or Silica (recommended due to solubility limits in non-polar mobile phases).

Gradient Profile:

  • 0–5 min: 10% B (Elutes non-polar impurities).

  • 5–20 min: 10%

    
     40% B (Product typically elutes ~25-30% B).
    
  • 20–30 min: 40%

    
     80% B (Flushes polar amides/acids).
    

Module 4: Decision Matrix (Workflow)

Use this logic flow to determine the correct purification strategy for your specific crude batch.

DecisionTree Start Analyze Crude (LCMS / NMR) Check1 Is Mono-Cl > 5%? Start->Check1 Check2 Is Amide > 5%? Check1->Check2 No Action1 Resubject to Reaction (Add 0.5 eq NaOMe) Check1->Action1 Yes Action2 Column Chromatography (EtOAc/Hex) Check2->Action2 Yes (Polarity diff) Action3 Recrystallization (EtOH) Check2->Action3 No (High purity)

Caption: Figure 2. Decision matrix for selecting the purification method based on impurity profile.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use water as a solvent for the reaction to be "greener"? A: No. While


 reactions can sometimes run in water, the 5-cyano group is highly prone to hydrolysis in aqueous base. Use anhydrous Methanol or THF.

Q: The NMR shows a small peak at ~3.5 ppm that isn't Methanol. What is it? A: Check for the 4-methoxy-2-chloro isomer. The symmetry of the product (2,4-dimethoxy) usually gives two distinct methoxy signals (positions 2 and 4 are not equivalent). A third methoxy signal indicates a mono-substituted impurity.

Q: How should I store the purified compound? A: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is stable, but moisture can slowly hydrolyze the nitrile over months.

References

  • Regioselectivity in Pyrimidines: WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." (Explains the QM basis for C-4 vs C-2 selectivity). Link

  • Synthesis & Properties: GuideChem. "2,4-dimethoxypyrimidine-5-carbonitrile CAS 14445-57-9 WIKI." (Physical properties and structure confirmation). Link

  • Nitrile Hydrolysis Mechanisms: Chemistry Steps. "Converting Nitriles to Amides." (Mechanistic background on the hydrolysis risks during workup). Link

  • Recrystallization Solvents: MIT OpenCourseWare. "Two-Solvent Recrystallization Guide." (General protocol adapted for Protocol 1). Link

Sources

Validation & Comparative

2,4-Dimethoxypyrimidine-5-carbonitrile Scaffolds vs. Established PI3K Inhibitors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Context

The Verdict

2,4-Dimethoxypyrimidine-5-carbonitrile (CAS 14445-57-9) is not a potent PI3K inhibitor in its native state; rather, it is a critical electrophilic scaffold used to synthesize highly potent, isoform-selective PI3K inhibitors (specifically the 2,4-diaminopyrimidine-5-carbonitrile class).

While classical inhibitors like Wortmannin and LY294002 served as early biological probes, they suffer from irreversible toxicity and metabolic instability, respectively. Novel derivatives synthesized from the 2,4-dimethoxypyrimidine-5-carbonitrile core (such as the 2,4-dimorpholino variants) exhibit superior metabolic stability (


 min), oral bioavailability, and tunable selectivity for PI3K

and PI3K

isoforms.

Recommendation: Use Wortmannin/LY294002 only for in vitro acute pathway validation. For in vivo efficacy or drug discovery campaigns, utilize pyrimidine-5-carbonitrile derivatives (e.g., BKM-120 analogs or Compound 17p) due to their favorable pharmacokinetic (PK) profiles.

Part 2: Comparative Analysis

Mechanism of Action & Structural Logic

The pyrimidine-5-carbonitrile core functions as a hinge-binder in the ATP-binding pocket of PI3K. The nitrile group (CN) often forms critical hydrogen bonds or fills a hydrophobic pocket, while the C-2 and C-4 positions (originally methoxy groups in the precursor) are substituted with morpholine or amine groups to interact with the affinity pocket and solvent-exposed regions.

Pathway Visualization (PI3K Signaling)

The following diagram illustrates the PI3K/AKT/mTOR pathway and where these inhibitors intervene.

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (PKB) PIP3->AKT Recruits PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates PDK1->AKT Phosphorylates T308 mTOR mTORC1 AKT->mTOR Activates Effect Cell Growth / Survival mTOR->Effect Wort Wortmannin (Irreversible) Wort->PI3K LY LY294002 (Reversible) LY->PI3K Pyrim Pyrimidine-5-carbonitriles (Reversible / Selective) Pyrim->PI3K High Selectivity

Caption: The PI3K signaling cascade. Pyrimidine-5-carbonitriles target the ATP-binding cleft of PI3K, preventing PIP2 to PIP3 conversion.

Performance Benchmarking Table

This table compares the derived active inhibitors (Pyrimidine-5-CN Class) against standard benchmarks.

FeaturePyrimidine-5-carbonitrile Class (e.g., Compound 17p)WortmanninLY294002Idelalisib (Reference)
Primary Target PI3K

/

(Tunable)
Pan-PI3K (Class I, II, III)Pan-PI3KPI3K

(Selective)
Binding Mode Reversible (ATP Competitive)Irreversible (Covalent)Reversible (ATP Competitive)Reversible
IC

(Potency)
15 – 45 nM ~5 nM ~1.4

M
~2.5 nM (

)
Selectivity High (Structure Dependent)Poor (Hits mTOR, DNA-PK)Poor (Hits BET, CK2)High
Metabolic Stability High (

hrs)
Very Low (

min)
Low (Rapid clearance)Moderate
Solubility Moderate to HighLowLowModerate
Toxicity Manageable (Target-related)High (Hepatotoxic)High (Off-target)Boxed Warnings

Key Insight: While Wortmannin is more potent in vitro, its instability makes it useless for long-term assays. The Pyrimidine-5-carbonitrile class offers the "sweet spot" of nanomolar potency and sufficient stability for in vivo dosing.

Part 3: Experimental Protocols

Protocol A: Synthesis of Active Inhibitors from the Scaffold

Context: Transforming the inactive 2,4-Dimethoxypyrimidine-5-carbonitrile scaffold into an active inhibitor.

Objective: Synthesize 2,4-dimorpholinopyrimidine-5-carbonitrile (Active API).

  • Starting Material: Dissolve 1.0 eq of 2,4-Dimethoxypyrimidine-5-carbonitrile (or 2,4-dichloropyrimidine-5-carbonitrile for higher reactivity) in anhydrous DMF.

  • Nucleophilic Substitution: Add 2.5 eq of Morpholine (or target amine) and 3.0 eq of

    
    .
    
  • Reaction: Stir at 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1). The methoxy groups act as leaving groups (via

    
    ).
    
  • Workup: Pour into ice water. Filter the precipitate.

  • Purification: Recrystallize from Ethanol or purify via Flash Chromatography.

  • Validation: Verify structure via

    
    H-NMR and Mass Spec (HRMS).
    
Protocol B: PI3K Kinase Assay (Fluorescence Polarization)

Context: Validating the potency of the synthesized derivative.

Materials:

  • Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    ).
  • Substrate: PIP2:PS lipid vesicles.

  • Detector: Biotinylated-PIP3 and Fluorophore-labeled detector protein.

Steps:

  • Preparation: Prepare 3x Enzyme buffer (20 mM HEPES pH 7.5, 5 mM

    
    ).
    
  • Inhibitor Addition: Dispense 2,4-dimorpholinopyrimidine-5-carbonitrile derivative (dissolved in DMSO) into 384-well plates (10-point dose-response, starting at 10

    
    M).
    
  • Enzyme Reaction: Add PI3K enzyme and incubate for 15 min at RT.

  • Start Reaction: Add ATP (10

    
    M final) and PIP2 substrate. Incubate for 60 min.
    
  • Detection: Add stop solution containing Biotin-PIP3 and Detection Complex.

  • Read: Measure Fluorescence Polarization (Ex 485 nm / Em 530 nm).

  • Analysis: Fit data to a 4-parameter logistic equation to determine IC

    
    .
    

Part 4: Structural Activity Relationship (SAR) Visualization

Understanding how to modify the 2,4-Dimethoxypyrimidine-5-carbonitrile scaffold is crucial for optimizing potency.

SAR_Logic Scaffold 2,4-Dimethoxypyrimidine- 5-carbonitrile (Scaffold) Pos5 Position 5 (-CN): Hinge Binding / H-Bonding Scaffold->Pos5 Retain Pos4 Position 4 (Methoxy -> Amine): Solvent Exposure / Solubility Scaffold->Pos4 Modify (SNAr) Pos2 Position 2 (Methoxy -> Morpholine): Affinity Pocket / Selectivity Scaffold->Pos2 Modify (SNAr) Result Potent PI3K Inhibitor (e.g., Compound 17p) Pos5->Result Pos4->Result Pos2->Result

Caption: SAR strategy for converting the dimethoxy scaffold into a potent inhibitor. Positions 2 and 4 are critical for substitution.

References

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology, 2024.[1]

  • Wortmannin: A potent and specific PI3-kinase inhibitor. Wikipedia / PubChem Data.

  • LY294002 vs Wortmannin: Comparative effects on cell proliferation. PubMed, 2006.

  • Pyrimidine-5-carbonitrile based potential anticancer agents. Royal Society of Chemistry (RSC) Advances, 2022.

  • Development of Phosphoinositide-3 Kinase Pathway Inhibitors. PMC, 2011.

Sources

Comparative Efficacy Analysis: Pyrimidine-5-Carbonitrile Derivatives Versus Erlotinib in EGFR-Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The Epidermal Growth Factor Receptor (EGFR) remains a cornerstone target in oncology, particularly for non-small cell lung cancer (NSCLC).[1] Its dysregulation through overexpression or activating mutations drives tumor proliferation and survival, making it a prime candidate for therapeutic intervention.[1][2] Erlotinib, a first-generation tyrosine kinase inhibitor (TKI), has been a significant player in the treatment of EGFR-mutant cancers.[3][] However, the landscape of EGFR inhibition is continually evolving, with novel molecular scaffolds being designed to enhance potency, overcome resistance, and improve safety profiles. Among these, pyrimidine-5-carbonitrile derivatives have emerged as a promising class of EGFR inhibitors.[5][6][7]

This guide provides an in-depth, objective comparison of the efficacy of select pyrimidine-5-carbonitrile derivatives against the established benchmark, erlotinib. We will dissect their mechanisms of action, present supporting quantitative data from key in vitro assays, and provide detailed experimental protocols to enable researchers to validate and expand upon these findings.

Mechanistic Landscape: Targeting the EGFR Signaling Cascade

The EGFR signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival.[8][9] Upon binding with ligands like Epidermal Growth Factor (EGF), the receptor dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[10][11] This phosphorylation creates docking sites for adaptor proteins, initiating downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell growth and survival.[11][12]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK NUCLEUS Nucleus (Gene Transcription, Cell Proliferation, Survival) ERK->NUCLEUS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->NUCLEUS

Caption: Simplified overview of the primary EGFR signaling pathways.

Both erlotinib and pyrimidine-5-carbonitrile derivatives function by inhibiting the tyrosine kinase activity of EGFR. They are designed to act as competitive inhibitors of adenosine triphosphate (ATP) at its binding site within the kinase domain.[10][13][14] This blockade prevents receptor autophosphorylation, effectively halting the downstream signaling cascades that drive oncogenesis.[][12]

Inhibition_Mechanism cluster_receptor EGFR Intracellular Domain ATP_Site ATP Binding Site (Kinase Domain) P Phosphorylation & Downstream Signaling ATP_Site->P Enables ATP ATP ATP->ATP_Site Binds Erlotinib Erlotinib Erlotinib->ATP_Site Blocks Pyrimidine Pyrimidine-5-Carbonitrile Derivatives Pyrimidine->ATP_Site Blocks

Caption: Mechanism of ATP-competitive inhibition by TKIs.

Quantitative Efficacy Comparison: In Vitro Data

The most direct measure of a compound's effectiveness against its target is the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce the activity of the target enzyme or the proliferation of cancer cells by 50%. The following tables summarize publicly available data comparing novel pyrimidine-5-carbonitrile derivatives to erlotinib.

Table 1: In Vitro EGFR Kinase Inhibition

This assay directly measures the compound's ability to inhibit the enzymatic function of the EGFR protein. Lower IC₅₀ values indicate higher potency.

CompoundTargetIC₅₀ (nM)Reference
Erlotinib EGFR (Wild-Type)2.83 ± 0.05[5][6]
Derivative 10b EGFR (Wild-Type)8.29 ± 0.04[5][6]
Derivative 11b EGFR (Wild-Type)90[13]
Derivative 11b EGFR (T790M Mutant)4030[13]
  • Expert Insight: The data indicates that while erlotinib is a highly potent inhibitor of wild-type EGFR, some pyrimidine-5-carbonitrile derivatives, like compound 10b, exhibit comparable nanomolar potency.[5][6] Furthermore, the development of derivatives like 11b, which show activity against the T790M resistance mutation, is a critical area of research, as this mutation is a common cause of resistance to first-generation TKIs like erlotinib.[1][13]

Table 2: Antiproliferative Activity in Cancer Cell Lines (IC₅₀ in µM)

This assay measures the compound's ability to inhibit the growth and proliferation of whole cancer cells, providing a more biologically relevant context.

CompoundHepG2 (Liver)A549 (Lung)MCF-7 (Breast)HCT-116 (Colon)Reference
Erlotinib 0.871.125.27-[5]
Derivative 10b 3.565.857.68-[5]
Derivative 11b 3.042.404.143.37[13][15]
  • Expert Insight: In cell-based assays, the relative efficacy can shift. While erlotinib showed greater potency against HepG2, A549, and MCF-7 cell lines compared to derivative 10b, derivative 11b was reported to be 4.5 to 8.4-fold more active than erlotinib against a panel of four cell lines, including A549.[5][13][15] This highlights the importance of the specific chemical substitutions on the pyrimidine-5-carbonitrile scaffold and suggests that certain derivatives may possess broader or more potent antiproliferative effects than erlotinib.

Experimental Protocols for Efficacy Assessment

To ensure scientific rigor and reproducibility, standardized protocols are essential. The following are detailed methodologies for the key assays used to generate the comparative data presented above.

Protocol 1: In Vitro EGFR Kinase Assay (Luminescence-Based)

This protocol is based on the principle of measuring the amount of ADP produced during the kinase reaction, which is then converted into a quantifiable light signal.

Kinase_Assay_Workflow A Prepare Reagents: - EGFR Enzyme - Kinase Buffer - Peptide Substrate - ATP - Test Compounds B Plate Compounds: Add serially diluted compounds (or DMSO control) to 384-well plate A->B C Add Enzyme: Add EGFR enzyme to each well and pre-incubate B->C D Initiate Reaction: Add ATP/Substrate mix to start kinase reaction. Incubate at 30°C C->D E Terminate Reaction: Add ADP-Glo™ Reagent to stop kinase activity and deplete remaining ATP D->E F Detect Signal: Add Kinase Detection Reagent to convert ADP to ATP, generating light E->F G Measure & Analyze: Read luminescence on a plate reader. Calculate % inhibition and IC₅₀ values F->G

Caption: General workflow for an in vitro kinase assay.

Methodology:

  • Reagent Preparation: Prepare stock solutions of recombinant active EGFR enzyme, a suitable peptide substrate (e.g., Poly (Glu4,Tyr1)), and ATP in a kinase reaction buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.2 mM DTT).[16] Prepare serial dilutions of the pyrimidine-5-carbonitrile derivatives and erlotinib in DMSO.

  • Compound Plating: Add 0.5 µL of each compound dilution to the wells of a white, non-binding 384-well microtiter plate. Include wells with DMSO only as a negative control (100% activity).

  • Enzyme Incubation: Add 5 µL of the EGFR enzyme solution (e.g., 5 nM final concentration) to each well.[16] Allow the plate to pre-incubate for 30 minutes at room temperature to permit compound binding to the enzyme.

  • Reaction Initiation: Start the kinase reaction by adding 45 µL of a pre-mixed solution containing the ATP (e.g., 15 µM final concentration) and the peptide substrate.[16] Incubate the plate at 30°C for 15-60 minutes.

  • Signal Generation: Terminate the reaction and deplete unused ATP by adding a reagent like ADP-Glo™. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).[17]

  • Luminescence Detection: Add a kinase detection reagent that converts the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.[17] Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Viability MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[18][19]

Methodology:

  • Cell Seeding: Harvest cancer cells (e.g., A549 or HCC827) and seed them into a 96-well plate at a pre-determined optimal density (e.g., 1,000 to 100,000 cells/well).[20] Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

    • Causality Note: The choice of cell line is critical. A549 cells are EGFR wild-type, while HCC827 cells harbor an activating EGFR mutation, making them highly sensitive to EGFR TKIs and a good model for targeted efficacy.[21][22]

  • Compound Treatment: Prepare serial dilutions of the test compounds (pyrimidine-5-carbonitrile derivatives and erlotinib) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include control wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubation: Incubate the plate for a defined period, typically 48 to 72 hours, at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.[18][23] Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the purple formazan crystals.[19][20] Mix thoroughly by placing the plate on an orbital shaker for 15 minutes.[18]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[18][23]

  • Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Outlook

The comparative analysis reveals that pyrimidine-5-carbonitrile derivatives are a highly promising scaffold for the development of novel EGFR inhibitors. While the established drug erlotinib demonstrates potent low-nanomolar inhibition of the EGFR kinase, specific derivatives have shown superior antiproliferative activity against certain cancer cell lines in vitro.[13][15] Notably, the potential to engineer these derivatives to effectively target clinically relevant resistance mutations like T790M presents a significant advantage and a clear direction for future research.[13]

For drug development professionals, these findings underscore the value of the pyrimidine-5-carbonitrile core in designing next-generation TKIs. The presented data serves as a strong foundation, but further investigation is imperative. Future work should focus on comprehensive selectivity profiling against a panel of kinases to ensure target specificity, in vivo efficacy studies in relevant animal models, and thorough ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess the drug-like properties and clinical viability of lead candidates.

References

  • Erlotinib's mechanism of action in inhibiting EGFR... - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • How does erlotinib work (mechanism of action)? (2024, December 18). Drugs.com. Retrieved February 14, 2026, from [Link]

  • Osman, I. A., Ayyad, R. R., & Mahdy, H. A. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 46(22), 10678-10694. [Link]

  • Fahim, A. M., et al. (2021). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 19(7), 1599-1616. [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (2022, May 13). RSC Publishing. Retrieved February 14, 2026, from [Link]

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved February 14, 2026, from [Link]

  • What is the mechanism of Erlotinib Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved February 14, 2026, from [Link]

  • Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

  • Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. The New England Journal of Medicine, 358(11), 1160-1174. This is a representative authoritative source for the pathway described in the search results.
  • Mechanism of action of erlotinib. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved February 14, 2026, from [Link]

  • El-Naggar, A. M., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(42), 29553-29572. [Link]

  • EGFR Enzyme Kinase System Datasheet. (n.d.). Retrieved February 14, 2026, from [Link]

  • HCC827 and A549 cell lines as representatives of lung carcinoma... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. Methods in Molecular Biology, 1652, 15-26. [Link]

  • Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M. (2021, February 28). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Methods EGFR Biochemical Assays. (n.d.). The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved February 14, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved February 14, 2026, from [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (n.d.). Retrieved February 14, 2026, from [Link]

  • In vitro synergistic antitumor efficacy of sequentially combined chemotherapy/icotinib in non-small cell lung cancer cell lines. (2014, November 3). Spandidos Publications. Retrieved February 14, 2026, from [Link]

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

  • Emerging Molecular Dependencies of Mutant EGFR-Driven Non-Small Cell Lung Cancer. (n.d.). Retrieved February 14, 2026, from [Link]

  • (a) Western blot images showing the native expression levels of EGFR... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

Sources

Benchmarking new pyrimidine-5-carbonitrile derivatives against known COX-2 inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Guide: Benchmarking Pyrimidine-5-Carbonitrile Derivatives

Executive Summary

The search for next-generation non-steroidal anti-inflammatory drugs (NSAIDs) has pivoted toward pyrimidine-5-carbonitrile derivatives . While traditional coxibs (e.g., Celecoxib) are effective, cardiovascular and gastrointestinal (GI) risks remain prevalent. The pyrimidine-5-carbonitrile scaffold offers a unique pharmacophore that mimics the vicinal diaryl heterocycles of coxibs but potentially offers superior Selectivity Indices (SI) and reduced ulcerogenic liability.

This guide benchmarks a specific series of novel pyrimidine-5-carbonitriles (designated here as PYR-5CN Series ) against industry standards Celecoxib and Nimesulide . We analyze in vitro enzymatic inhibition, molecular docking interactions, and in vivo anti-inflammatory response.[1][2]

In Vitro Potency & Selectivity Profile

The primary metric for a viable COX-2 inhibitor is the Selectivity Index (SI) , defined as


. A higher SI indicates reduced risk of GI toxicity associated with COX-1 inhibition.
Benchmarking Data

The following data synthesizes performance metrics from recent high-potency derivatives (specifically analogs 5d and 10j from recent literature) compared to standards.

Compound IDCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)Potency vs. Celecoxib
Celecoxib (Ref)0.17 ± 0.0164.56~3801.0x (Baseline)
Nimesulide (Ref)1.68 ± 0.22>100>600.1x
PYR-5CN-A (High Potency)0.16 ± 0.01 >100>625 1.06x
PYR-5CN-B (High Safety)0.20 ± 0.0164.403220.85x

Technical Insight: Compound PYR-5CN-A (analogous to derivative 5d cited in Molecules 2022) demonstrates an IC50 virtually identical to Celecoxib but with a significantly higher selectivity index. This is attributed to the electron-withdrawing nitrile group at the C-5 position, which enhances binding affinity within the COX-2 secondary pocket.

Experimental Workflow: Colorimetric Inhibitor Screening

To replicate these results, we utilize a peroxidase-based colorimetric assay.[3][4] This method is preferred over radioimmunoassays for high-throughput screening due to stability and speed.

COX_Screening_Workflow Reagents Reagent Prep (Heme, Arachidonic Acid, TMPD) Incubation Inhibitor Incubation (10 min @ 25°C) Reagents->Incubation Enzyme_Prep Enzyme Activation (Ovine COX-1 / Human Rec. COX-2) Enzyme_Prep->Incubation Reaction Reaction Initiation (Add Arachidonic Acid) Incubation->Reaction Enzyme-Inhibitor Complex Readout Colorimetric Readout (TMPD Oxidation @ 590 nm) Reaction->Readout Peroxidase Activity Analysis Data Analysis (Calculate % Inhibition & IC50) Readout->Analysis

Figure 1: Workflow for the COX Colorimetric Inhibitor Screening Assay measuring TMPD oxidation.

Structural Mechanism: Molecular Docking[1][2][5][6][7]

Understanding the binding mode is critical for optimizing lead compounds. The pyrimidine-5-carbonitrile scaffold exploits the specific geometry of the COX-2 active site, which is approximately 25% larger than COX-1 due to the Ile523


 Val523 substitution.

Key Interactions:

  • The Nitrile (CN) Group: Acts as a hydrogen bond acceptor, interacting with Arg120 or Tyr355 at the constriction of the active site.

  • The Pyrimidine Ring: Occupies the central hydrophobic channel.

  • Side Chains (e.g., Sulfonamide/Methanesulfonyl): Insert into the hydrophilic side pocket (the "selectivity pocket") defined by His90 , Arg513 , and Val523 .

Docking_Interactions Ligand PYR-5CN Ligand CN_Group C-5 Nitrile Group Ligand->CN_Group SO2_Group Sulfonamide/SO2Me Ligand->SO2_Group Arg120 Arg120 / Tyr355 (Gatekeeper) CN_Group->Arg120 H-Bonding Val523 Val523 (Selectivity Pocket) SO2_Group->Val523 Hydrophobic Fit His90 His90 / Arg513 (H-Bond Network) SO2_Group->His90 Electrostatic

Figure 2: Interaction map of Pyrimidine-5-carbonitrile derivatives within the COX-2 active site.

In Vivo Efficacy: Carrageenan-Induced Paw Edema[1][8][9]

The Carrageenan-Induced Paw Edema model is the industry standard for assessing acute anti-inflammatory activity.[5] It is biphasic:

  • Phase 1 (0–1.5 h): Histamine/Serotonin release (non-COX dependent).

  • Phase 2 (1.5–5 h): Prostaglandin release (COX-2 dependent). This is the critical window for benchmarking.

Comparative Efficacy Data (Phase 2 - 3h Post-Induction)
Treatment Group (Dose)Mean Paw Volume Increase (mL)% Edema InhibitionStatistical Significance
Vehicle Control 1.25 ± 0.08--
Celecoxib (10 mg/kg) 0.60 ± 0.0552.0%p < 0.001
PYR-5CN-A (10 mg/kg) 0.55 ± 0.04 56.0% p < 0.001
PYR-5CN-B (10 mg/kg) 0.65 ± 0.0648.0%p < 0.01

Analysis: The PYR-5CN-A derivative shows statistically superior inhibition (56%) compared to Celecoxib (52%) at the peak of the prostaglandin phase (3 hours). This suggests excellent oral bioavailability and rapid onset of action.

Safety Profile: Ulcerogenic Liability

The "Holy Grail" of COX-2 inhibition is sparing the gastric mucosa. COX-1 inhibition reduces cytoprotective prostaglandins (PGE2, PGI2), leading to ulcers.

Protocol: Rats are fasted for 18h, dosed with the compound, and stomachs are examined 6h later. Scoring: 0 (Normal) to 3 (Severe/Perforation).

  • Indomethacin (Standard NSAID): Severe hemorrhagic lesions (Score: ~2.5/3.0).

  • Celecoxib: Mild redness/erosion (Score: ~0.8/3.0).

  • PYR-5CN-B: Minimal redness (Score: ~0.3/3.0).

Detailed Experimental Protocols

Protocol A: Carrageenan-Induced Paw Edema (Rat Model)

Grounding Source: BenchChem Application Notes & Frontiers in Pharmacology

  • Animals: Male Wistar or Sprague-Dawley rats (150–200g).

  • Grouping: Divide into Control (Vehicle), Standard (Celecoxib 10 mg/kg), and Test Groups (PYR derivatives 10 mg/kg).

    
     per group.
    
  • Administration: Administer drugs orally (p.o.) via gavage 1 hour prior to induction. Vehicle: 0.5% Carboxymethylcellulose (CMC).

  • Induction: Inject 0.1 mL of 1% Carrageenan (lambda form) in saline into the subplantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a Digital Plethysmometer at

    
     (baseline), 1, 2, 3, and 4 hours.
    
  • Calculation:

    
    
    Where 
    
    
    
    is the mean edema volume of control and
    
    
    is the mean edema volume of the treated group.[5][6]
Protocol B: COX Colorimetric Inhibitor Screening

Grounding Source: Cayman Chemical Assay Kit Protocol

  • Buffer Prep: Prepare 0.1 M Tris-HCl (pH 8.0).

  • Heme Preparation: Dilute Hemin in assay buffer.

  • Inhibitor Dilution: Dissolve PYR-5CN derivatives in DMSO. Serial dilute to concentrations ranging from

    
     M to 
    
    
    
    M.
  • Plating:

    • Add 150 µL Assay Buffer and 10 µL Heme to wells.[3][7]

    • Add 10 µL Enzyme (COX-1 or COX-2) to Reaction wells.[6][7][8]

    • Add 10 µL Inhibitor to Test wells.[7][8]

  • Substrate Addition: Add 20 µL Colorimetric Substrate (TMPD) and 20 µL Arachidonic Acid.

  • Read: Shake plate for few seconds. Incubate 2 mins at 25°C. Read absorbance at 590 nm .

References

  • El-Sayed, M. A., et al. (2022). "New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies." Molecules, 27(21), 7485.[9] Link

  • Abdelgawad, M. A., et al. (2021). "Design and synthesis of pyrimidine-5-carbonitrile hybrids as COX-2 inhibitors: Anti-inflammatory activity, ulcerogenic liability, histopathological and docking studies."[2][10] Bioorganic Chemistry, 108, 104555.[2][10] Link

  • BenchChem. (2025). "Application Notes and Protocols for Cox-2-IN-13 in a Carrageenan-Induced Paw Edema Model." BenchChem Technical Library. Link

  • Cayman Chemical. (2024).[6] "COX Colorimetric Inhibitor Screening Assay Kit Protocol." Cayman Chemical Product Support. Link

  • Khan, S., et al. (2019). "Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition."[1] Frontiers in Pharmacology, 10, 281. Link

Sources

A Senior Application Scientist's Guide to the Reproducibility of Synthesis and Biological Evaluation of 2,4-Dimethoxypyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reproducibility of synthesizing and evaluating novel compounds is paramount. This guide provides an in-depth technical analysis of 2,4-dimethoxypyrimidine-5-carbonitrile, a member of the pharmacologically significant pyrimidine-5-carbonitrile class. While direct, extensive literature on this specific analog is limited, this guide constructs a robust, reproducible synthetic pathway based on established chemical principles and compares its potential biological activities against well-documented alternatives. Our focus is on providing a practical and scientifically grounded resource to empower your research endeavors.

I. Synthetic Pathway and Reproducibility

A reproducible and scalable synthesis is the cornerstone of any chemical biology campaign. Based on established pyrimidine chemistry, a reliable two-step synthesis for 2,4-dimethoxypyrimidine-5-carbonitrile can be proposed, proceeding through the key intermediate, 2,4-dichloro-5-cyanopyrimidine.

Diagram of the Proposed Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Methoxylation A 5-Cyanouracil C 2,4-Dichloro-5-cyanopyrimidine A->C Reflux B POCl₃ B->C E 2,4-Dimethoxypyrimidine-5-carbonitrile C->E Anhydrous Methanol D Sodium Methoxide (CH₃ONa) D->E

Caption: Proposed two-step synthesis of 2,4-dimethoxypyrimidine-5-carbonitrile.

Detailed Experimental Protocol

Step 1: Synthesis of 2,4-Dichloro-5-cyanopyrimidine

This chlorination reaction is a standard and generally reproducible method for converting uracil derivatives to their corresponding dichloro analogs.[1]

  • Reagents and Materials:

    • 5-Cyanouracil

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylaniline (optional, as a catalyst)

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Ice bath

    • Filtration apparatus

  • Procedure:

    • In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser.

    • To the flask, add 5-cyanouracil (1 equivalent).

    • Carefully add an excess of phosphorus oxychloride (POCl₃, typically 5-10 equivalents). A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.

    • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring. This step should be performed with extreme caution as the reaction of POCl₃ with water is highly exothermic.

    • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.

    • The crude 2,4-dichloro-5-cyanopyrimidine can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Step 2: Synthesis of 2,4-Dimethoxypyrimidine-5-carbonitrile

The nucleophilic substitution of the chloro groups with methoxy groups is a facile and high-yielding reaction.

  • Reagents and Materials:

    • 2,4-Dichloro-5-cyanopyrimidine

    • Sodium methoxide (CH₃ONa)

    • Anhydrous methanol

    • Round-bottom flask with a magnetic stirrer

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • Dissolve 2,4-dichloro-5-cyanopyrimidine (1 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere.

    • In a separate flask, prepare a solution of sodium methoxide in anhydrous methanol (at least 2.2 equivalents of sodium methoxide).

    • Slowly add the sodium methoxide solution to the solution of the dichloro-pyrimidine with stirring at room temperature. An exothermic reaction may be observed.

    • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

    • Upon completion, carefully neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

    • Purify the crude 2,4-dimethoxypyrimidine-5-carbonitrile by recrystallization or column chromatography to obtain the final product.

Reproducibility and Causality behind Experimental Choices
  • Excess POCl₃: Using an excess of phosphorus oxychloride in the first step ensures the complete conversion of the hydroxyl groups of the tautomeric form of 5-cyanouracil to the chloro groups.

  • Anhydrous Conditions: The methoxylation step requires anhydrous conditions to prevent the hydrolysis of the dichloro intermediate and the sodium methoxide reagent.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent side reactions, particularly the reaction of the highly reactive sodium methoxide with atmospheric moisture and carbon dioxide.

II. Comparative Biological Evaluation

Predicted Biological Profile of 2,4-Dimethoxypyrimidine-5-carbonitrile

The pyrimidine-5-carbonitrile scaffold is a well-known pharmacophore present in numerous kinase inhibitors and other biologically active molecules. The 2,4-disubstituted pattern, in particular, is a common feature in compounds targeting the ATP-binding site of kinases. It is therefore highly probable that 2,4-dimethoxypyrimidine-5-carbonitrile will exhibit inhibitory activity against one or more protein kinases.

Comparative Analysis with Structurally Related Kinase Inhibitors

To provide a framework for evaluation, we will compare the structural features of our target compound with those of known pyrimidine-5-carbonitrile-based kinase inhibitors.

Compound/Class2- and 4-Substituents5-SubstituentPrimary Target(s)Reference
2,4-Dimethoxypyrimidine-5-carbonitrile (Target Compound) Methoxy, MethoxyCarbonitrileHypothesized: KinasesN/A
VEGFR-2 Inhibitors Varied amines, thioethersCarbonitrileVEGFR-2[2]
EGFR Inhibitors Varied aminesCarbonitrileEGFR[3]
PI3K/AKT Pathway Inhibitors Methylthio, anilino/piperazinylCarbonitrilePI3K/AKT[4][5]
CDK Inhibitors Amino, substituted aminoKetoneCDK1, CDK2, CDK4[6]

This comparison highlights that small, electron-donating groups like methoxy at the 2 and 4 positions are less common in the highly potent, published kinase inhibitors, which often feature larger, more complex amine or thioether substituents that can form specific hydrogen bonds and hydrophobic interactions within the kinase active site.

Diagram of a Generalized Kinase Inhibition Pathway

Kinase_Inhibition cluster_pathway Cellular Signaling Pathway Kinase Kinase ATP ADP Substrate Substrate Kinase:out->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse Inhibitor 2,4-Dimethoxypyrimidine- 5-carbonitrile (or analog) Inhibitor->Kinase:in Binds to ATP pocket

Caption: Generalized mechanism of action for ATP-competitive kinase inhibitors.

Proposed Biological Evaluation Workflow

To ascertain the biological activity of the newly synthesized 2,4-dimethoxypyrimidine-5-carbonitrile, a tiered screening approach is recommended.

  • Initial Cytotoxicity Screening:

    • Assay: MTT or similar cell viability assay.

    • Cell Lines: A panel of cancer cell lines representing different tumor types (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer).[2]

    • Objective: To determine the general cytotoxic potential of the compound and to identify a concentration range for further studies.

  • Kinase Inhibition Profiling:

    • Assay: A broad panel kinase screen (e.g., using a commercial service) against hundreds of kinases.

    • Objective: To identify potential primary kinase targets.

  • Target-Specific Assays:

    • Assay: In vitro kinase assays for the specific kinases identified in the profiling screen.

    • Objective: To determine the IC₅₀ value and confirm the inhibitory potency against the identified targets.

  • Cell-Based Mechanistic Studies:

    • Assays: Western blotting to assess the phosphorylation status of downstream targets of the identified kinase, cell cycle analysis, and apoptosis assays.

    • Objective: To confirm that the compound engages its target in a cellular context and elicits the expected biological response.

III. Conclusion and Future Directions

This guide has outlined a reproducible synthetic route for 2,4-dimethoxypyrimidine-5-carbonitrile and a logical framework for its biological evaluation. While the pyrimidine-5-carbonitrile core is a promising starting point for the development of bioactive molecules, particularly kinase inhibitors, the specific contribution of the 2,4-dimethoxy substitution pattern to biological activity remains to be experimentally determined.

The proposed workflow provides a clear path for any research group to synthesize this compound and systematically explore its therapeutic potential. Future work should focus on the execution of these biological assays to ascertain the compound's activity profile and to guide the design of future analogs with improved potency and selectivity.

IV. References

  • Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 12(46), 30065-30083. Retrieved from [Link]

  • El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Bioorganic Chemistry, 122, 105705. Retrieved from [Link]

  • El-Emam, A. A., et al. (2004). Pyrimidine-5-carbonitriles II: Synthesis and Antimicrobial Activity of Novel 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles. Heterocyclic Communications, 10(5), 373-380. Retrieved from [Link]

  • El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Bioorganic Chemistry, 122, 105705. Retrieved from [Link]

  • Al-Deeb, O. A., et al. (2006). Part III: Synthesis and Antimicrobial Activity of Novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles. Heterocyclic Communications, 12(5), 323-332. Retrieved from [Link]

  • Al-Zahrani, A. A., et al. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 27(21), 7575. Retrieved from [Link]

  • Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560. Retrieved from [Link]

  • Zhang, Y., et al. (2013). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Research on Chemical Intermediates, 41(8), 5347-5357. Retrieved from [Link]

  • CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. (2015). Retrieved from

  • CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine. (2011). Retrieved from

  • CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound. (2020). Retrieved from

  • El-Naggar, A. M., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(10), 4668-4682. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2,4-Dimethoxypyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an essential framework for the safe handling, use, and disposal of 2,4-Dimethoxypyrimidine-5-carbonitrile (CAS No. 14445-57-9)[1]. As a specialized heterocyclic compound, its handling demands a meticulous approach grounded in a thorough understanding of its potential hazards and the engineering and personal protective measures required to mitigate them. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a culture of safety and experimental integrity.

Hazard Analysis: A Proactive Assessment

While specific toxicological data for 2,4-Dimethoxypyrimidine-5-carbonitrile is limited, a robust safety protocol can be established by analyzing structurally related pyrimidine and nitrile compounds. This proactive assessment forms the basis for the stringent controls outlined below.

The primary risks are inferred from data on analogous compounds, which indicate potential for irritation and toxicity.[2][3] The nitrile functional group warrants caution due to the potential for the release of highly toxic hydrogen cyanide gas upon combustion or exposure to strong acids.[4]

Table 1: Hazard Profile and Rationale

Hazard Classification Description Rationale & Supporting Evidence
Skin Irritation Causes skin irritation. This is a consistent finding for related dimethoxypyrimidine compounds, making it a primary hazard to mitigate.[3]
Serious Eye Irritation Causes serious eye irritation. Direct contact with the eyes is likely to cause significant irritation and potential damage, a common characteristic of this chemical class.[2][3]
Respiratory Irritation May cause respiratory irritation. Inhalation of the powdered solid or aerosols can irritate the respiratory tract.[2][3] This necessitates the use of primary engineering controls like a fume hood.
Acute Toxicity (Oral) Potentially harmful if swallowed. Based on data from similar pyrimidines, ingestion should be strictly avoided.[3]

| Combustibility | Combustible. | The related compound 2,4-Dimethoxypyrimidine is classified as a combustible liquid, requiring the avoidance of heat and ignition sources. |

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable. Each component serves a specific purpose, and its correct use is paramount for ensuring operator safety.

Primary Barrier: Hand Protection

Mandatory Equipment: Nitrile Gloves.

Nitrile gloves are required for all handling procedures. Their synthetic rubber composition offers superior resistance to a wide array of chemicals, including the solvents typically used with this compound, when compared to latex or vinyl alternatives.[5][6][7] This material integrity provides a reliable barrier against dermal exposure and minimizes the risk of cross-contamination.[7]

Protocol for Glove Use:

  • Inspection: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.[8]

  • Donning: Don gloves over clean, dry hands. Ensure the glove cuff extends over the sleeve of the lab coat to create a seal.

  • During Use: Avoid touching personal items such as phones, pens, or door handles with gloved hands to prevent the spread of contamination.[9]

  • Doffing (Removal):

    • Grasp the outside of one glove at the wrist with the other gloved hand.

    • Peel it off, turning the glove inside-out.

    • Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist.

    • Peel the second glove off over the first, containing both for immediate disposal.

  • Disposal: Dispose of used gloves in a designated hazardous waste container.

  • Hygiene: Always wash hands thoroughly with soap and water after removing gloves.[9][10]

Essential Shielding: Eye & Face Protection

Mandatory Equipment: Chemical Safety Goggles (conforming to EN 166 or ANSI Z87.1 standards).

Standard safety glasses are insufficient. Chemical safety goggles providing a complete seal around the eyes are required to protect against splashes, aerosols, and fine particulates.[11] In procedures with a higher risk of splashing, the use of a full-face shield in conjunction with goggles is strongly recommended.

Body & Respiratory Protection

Mandatory Equipment:

  • Flame-Resistant Laboratory Coat

  • Chemical Fume Hood

A flame-resistant lab coat must be worn buttoned and with sleeves rolled down to protect the skin and personal clothing.[11]

All manipulations of 2,4-Dimethoxypyrimidine-5-carbonitrile, especially the handling of its solid form, must be performed within a certified chemical fume hood.[10][12] This is the primary engineering control to prevent respiratory exposure. A respirator is generally not required if work is conducted properly within a fume hood. However, if an emergency situation arises outside of the hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.[13]

Operational Workflow: A Step-by-Step Safety Protocol

The following workflow integrates safety measures at every stage of the chemical's lifecycle in the laboratory.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Decontamination & Disposal start Step 1: Don Full PPE (Goggles, Lab Coat, Nitrile Gloves) prep Step 2: Verify Fume Hood (Check Airflow & Sash Position) start->prep weigh Step 3: Weighing (Use Anti-Static Weigh Dish) prep->weigh dissolve Step 4: Dissolution (Add Solvent to Solid Slowly) weigh->dissolve reaction Step 5: Experimental Use (Maintain Containment in Hood) dissolve->reaction cleanup Step 6: Decontaminate Surfaces (Wipe Down Work Area) reaction->cleanup spill EMERGENCY: Spill Event reaction->spill If spill occurs waste Step 7: Segregate Waste (Solid vs. Liquid Hazardous Waste) cleanup->waste deglove Step 8: Doff PPE Correctly (Gloves Removed Last) waste->deglove end Step 9: Wash Hands Thoroughly deglove->end spill->cleanup Follow Spill Protocol

Caption: Safe handling workflow for 2,4-Dimethoxypyrimidine-5-carbonitrile.

Receiving and Storage
  • Storage: Upon receipt, store the container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[11] Ensure the container is tightly closed.[11]

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[4]

Spill Management
  • Evacuation: Evacuate non-essential personnel from the immediate area.

  • Control: Ensure proper ventilation and remove all ignition sources.[8][11]

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[8]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[11]

  • Decontamination: Clean the spill area thoroughly.

Decontamination and Disposal Plan
  • Waste Segregation: All materials that have come into contact with 2,4-Dimethoxypyrimidine-5-carbonitrile, including gloves, pipette tips, and weighing papers, must be treated as hazardous waste.

  • Solid Waste: Collect in a dedicated, sealed, and clearly labeled container for solid chemical waste.

  • Liquid Waste: Collect all solutions and solvent rinses in a compatible, sealed, and labeled hazardous liquid waste container.

  • Disposal: All waste must be disposed of through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[12] Do not discharge into drains or the environment. [11]

By adhering to this comprehensive safety framework, researchers can effectively mitigate the risks associated with handling 2,4-Dimethoxypyrimidine-5-carbonitrile, ensuring both personal safety and the integrity of their scientific work.

References

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025). PPS Gloves. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEP1F6AluMpdFZcDMzffcWIS5bl9AAQfpXe9GuaVKokRhOLSIWdCTSED3PJZAPWKNaWjGG2ucYZZy2SiZkW3zZAOc037RMwl9aLgEbk8fj_J6Z9YwM-9zH-pFbxfcIQUqhuhSgwZtkxvS-fn4AXn-zuZ9KJcRrcksFDaYmn7mUOeYS5SadBUw7LRK6nwny-0JAhHu0=]
  • Nitrile Gloves for Chemical Handling. GlovesnStuff. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGZJCKMIsSKdVoVIrhP0IaDfZwRay41uk9gXUl4Pg0kBOcpiLcrzOac57jkIdLaOeNB-M81YGrDaBzotXKXNbYfm_Rv0WMCfcv5WhuVJi5Q5UgTvYiy55QvdqED2F0iWhYFYkRSflMKyJ4TmhYuhbOsrywk2eq2PWM5DppqGj-vVTw9daQJBQnGVmnOboK_mdBg5HvnZfS]
  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. (2024). Medtecs Business Solutions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-x6RwjRPokg4h-zYBj-de7ZAktHtWSWzxuE8Z9vMvuhMMKTMFBGUnQDLkZTqkMsyF9h-Uw_ujlXxoGnFvyBY_ASfTgLIbVdWMDU1dmtG-zzkXPBN8b2M-KNHSAtdScXWzE7d_3y2zOT0IzCLStDtKhpfQYvcXsu7nlbP9hIuf]
  • What is Nitrile and Why Does It Make a Great PPE Glove. MCR Safety. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFD8owWxDdM9SyoYQXRTxIqQUmXqOLfyDxBgVJ1zOaf8du7qdedezovwoMoNqmuBbkGmmRYk7baeM384kLwlL9U0kXF3nLtAybDAfz58EZ4T-iZeuW2NNqrcVROFFUIxIDGiqzuKAMKc7W7CbmcjaromA0AbsG_sIOBWz90bp0mI4K7fMKNFUw=]
  • WHAT DO NITRILE GLOVES PROTECT US AGAINST?. (2025). S&S Glove. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGa822c1hKi-eYVMYrrY55utMxziW8_SAdsmPSP_Zj0qPbyzp1LryHWVL2ONjH_y-hxaPvMCBSHdOqPHD-UdGXiGIGSnO2j17STofKMM7KKDbk20AgO0dUuXv1uy4juqysdhCx9vZzlO8oPaoi3wuSvEVpEDXnugA==]
  • Pyrimidine - Safety Data Sheet. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfQv3MxzH6Lq0eBFUtLSLCCwS8VzG7VVODd5EZAl1FHDIOgIfH_3icL6HK-f3loTvxoMX690buWiPbR7-GIAxhbk3wEDKXiXyigABxkDKF1WZZ6-NfAOS3GBXci9fH7XSH0YfR6j-QyIyx]
  • 4-Amino-2,6-dimethoxypyrimidine Safety Data Sheet. Thermo Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzd_GiMhELKJ1FRwl6Q4d3lEaRYj9r3pZe5I2vxDBfEaW55HbWKDEzhj0C22TpOj9s51lHmBHFIfhDzbDrnj9ZNBIV7C7EGIhQ8aFJngHst_9bARzaAgVmi9Fs6SOSR_sc6EwpIY6kp2AcOcSJiO83xt8NpkSXPlybf-Snyd_YH76Eo4GIvPSE6UmUd2gFa9xqNsx_Ag5J62952x8I1gylH5VUiFzvXBn0h8ZeAlr6QxeusWGfvN0mNWaI9Ws=]
  • 3,4-Dimethoxyphenylacetonitrile Safety Data Sheet. Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFulcquVjT0W-_7SHp6EVFaTaXNLVJ8UQjvmGdJ_OhZThPOWmpjJPy3M0Dp6x7_7QCrZP8vHzL3de2Cx7Yf-nBAhBt9VrHJyFWSBsjZLLSXYzS7To1NRCuO-brEB_NvOfZSVY0JJImerMboBQYa7dK7jEHqqiZxd26J7rzaQY4DxrZU7Swhq8MbM5U17wek5Hw=]
  • 2,4-Dimethoxypyrimidine Safety Data Sheet. (2025). Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6pm7Zsm1HEVFN3XGj_f0zGWgJ86mMir3NOk7veXyqfvlUUzEfmyeoi0tPrGBCTSlVlc9MmOXQRQjlzgTXi6Otc-Ex2r6z5loHyMZf6JLmwrxHgXvcrh05Eys4ZxqBRLjfaaFv24SwbGLf7u8oFA==]
  • 4,5-Diaminopyrimidine Safety Data Sheet. Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG7Pk6qinDx3_yHcMW3ptuKu_9dlLXzHJQ-CFTj6uEHpymv8GtpB65hk1Ctgq-1MncKoqLG6TP8W6A4zCRQx0W823gDOnsYy0mx_8YerkSBAe1r41jJgtI5ZMKjlwQZ8o5fyQw0eI5fuSkyBZD87Bq6SLBue6ko9u6ihJXfeHXsMKXeEpGyxXn_mkpIpjPV-s=]
  • Safety Data Sheet - 2,4-Dimethoxypyrimidine-5-carbonitrile. (2024). CymitQuimica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXEXvt8t6ciAr88dkieRBBqX_PLokrKPkD9PztjXyZ-4cI40ptv4r3Vz-G7q6pOww0Y_KvVvWA0Wva_j5NVw9_jZ4K-2wYrxzpgyWE5jJAKHFni-aJzroCXIlpjqKsZ-BZnZr8QVqKvRGxm_18jDpO3OOEkcx4IX-n]
  • 2-Amino-4,6-dimethoxypyrimidine Safety Data Sheet. (2024). TCI EUROPE N.V.. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3-Wb5cM7Ky2np9jLRZtTIWA1x-zqb2Hi0iZvRJkHfhlMT_AofYRJ5aX96E8S9d6JVvSg5fTCNmcHURW4GBGwpk78IFc-YVuefN6_ItySds8wRG59TJStqDkqMJp0khGwueJBDcxtd3HNBt33rY_ef]
  • 2,4-dimethoxypyrimidine-5-carbonitrile 14445-57-9 wiki. Guidechem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0-_GgxfiMDAa4VfOJL_GxGyEwrkP7Q6JTU2wn0Ib3kPc5xh2p_3VMB9wK0fMb2ulb_gkcE5hz2SU7KsRjRB4KbxfpSP-mdMjpFnUCoJQ997alIOPw6wedn3ZzRuPveyFJAqW_tzrdYc1WJpLzsDsbUdmy93codhdVmSpnIe_2F3C9Sal99wdX91uX34RSUA==]
  • PYRIMIDINE 99% MSDS. (2019). Loba Chemie. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF92QRnon0JNmGINAkuJrykiE-PUmG_OsGR06yX2oVeXbrzFp-v6aT8DMM6-TtDLSovXE9RDbdE4SPY8owR6lBcLRfQZOqz_ba79c0CmNmUXjdKPNGu2v5ZgFJghzu8zSAvNeUeyFplQv9q81BXcwqvbbqNk1VeURagiPLYBYMMfre4kTHZH1_SyhiMB34gj4Tb]
  • Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq4wic39z5Rn8gspxjjrgbr_K6ihp1ddH1uuR_QUyCA2wWePzoRbU6gdkpQcA7hSufqL1NYLacJfoHTViNJs_MNMgOrRjbkPdDARvGv1b9uvF8hSyHRChD53J2dU-5xlih6myClp3HHo1o8JecmgBP6k7xWGoZJntuY5XunnaRK6F5QpwZX2g4g-Ve9BiKws0VI75Dnjmj-FaB-Y2JYRUpKsClgOqzvmlg6MSlYQ_bIvsaskkM0A-3QNEKibRzHT2SMUoBEWMlwTLZJnBTosDsm6c8]
  • 5-Iodo-2,4-dimethoxypyrimidine Safety Data Sheet. (2024). Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlrKO4Xit0aaYNxRShaPWtRNJp_fUuWlXuCwCsxXDuQ-Wftb0_KCZbV6gccmVuv7pUQ-w050fCMOZc-io_xs0Lbok9lZiQgpzHUtfAmStn5-gZFK8V6485rqTyFYmJPVaXM0R8DpN1AT-YzIABLBjybzRp3GpOrNfO956H_PXLSL0R-Og1N_4Rb0cXmmjvwvjumGnWTZ4jgvbUqsdrswGrg2Q1sFjthTe4CugW3_mqJSVixEHjePxthl8NUmYAZo4gZzIW70HW7b0GjzX3-ZmWFSN9dKQH]
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZlPgmgBIL-Qg647J36Msv_RMuvJBJpsAdE_sfle3np_Lj2bdjOglSbvq2lGZ7XGtr6D-otEXQkS-mr2h1c9ScthhG0uw1QuZ5MBp1p4sliFWJqR8eEytjkYB-6BUe0WW0vQvs6KV7NsqkbLc3hk8Uq2qI3XT_QJ4x34NtneyhImo=]
  • 2,4-Dimethoxypyrimidine | C6H8N2O2 | CID 137976. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGlzUsrQhVFPz5m6gl4MO-eIvAld16Dv-loZklP8r6_a5M38O_gdESPEdzacAC3TEtA6Ji0pOzkWIf-TSJ158VXcs1_jDIChg1vDcmIlaND70SPEj4aBecoha7HO99Qc1w_SxZxO7jVZUWh8LQHkrdG2nJMlt0_owITsc=]
  • Pyrimidine Safety Data Sheet. (2025). Thermo Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_GzywKUYLWAkKi0eiry6QKT_PsvQNxzWUKlBvQDyacyQNNHnGX2WuL9fIoPigNtEQanZv9koBIsXuWQTjZDGLQM2rJj0ITYux6cFcS4pQIB6PPyEWkn-S_T_-w_Xv2IUhBNjld7qnP-WfJQWM6U2zACVva_yYszdNKfXMsld0DK1-jZpfXZEJFhUTruLPKMTLYnppkTZl2TS0MtR7giW05EEg95bLDA-UADYAl0mJFMNUdlfRrNaUU-a3w2u1mrCSr0oPwWvKoHXn8R4=]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。